N-(2,3-dichlorophenyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(12(10)14)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIYLVSTCHKPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356515 | |
| Record name | N-(2,3-dichlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92589-22-5 | |
| Record name | N-(2,3-dichlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide
This guide provides a comprehensive overview of the synthesis of this compound, a benzenesulfonamide derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the detailed experimental protocols for its preparation, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, benzenesulfonyl chloride, from benzene and chlorosulfonic acid. The subsequent step is the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to yield the final product.
Experimental Protocols
Step 1: Synthesis of Benzenesulfonyl Chloride
This procedure is adapted from a reliable method for the preparation of benzenesulfonyl chloride.[1][2][3][4]
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and an outlet for gas, place chlorosulfonic acid.
-
Slowly add benzene to the chlorosulfonic acid while stirring and maintaining the temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Pour the reaction mixture onto a large amount of crushed ice.
-
Extract the oily layer with carbon tetrachloride.
-
Wash the combined organic extracts with a dilute sodium carbonate solution.
-
The solvent is removed by distillation, and the crude benzenesulfonyl chloride is purified by vacuum distillation.
Step 2: Synthesis of this compound
This step involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline. The use of pyridine as a solvent and base is a common practice in the synthesis of N-aryl sulfonamides.
Materials:
-
Benzenesulfonyl chloride
-
2,3-dichloroaniline
-
Dry Pyridine
-
Ice-cold water
Procedure:
-
Dissolve 2,3-dichloroaniline in dry pyridine in a reaction flask.
-
To this solution, add benzenesulfonyl chloride dropwise while stirring. An exothermic reaction may be observed, and cooling may be necessary to maintain a controlled reaction temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash it thoroughly with water to remove pyridine and any water-soluble impurities.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Elemental Analysis | ||
| % Carbon (Calculated) | 47.70 | [1] |
| % Carbon (Found) | 47.43 | [1] |
| % Hydrogen (Calculated) | 3.00 | [1] |
| % Hydrogen (Found) | 3.11 | [1] |
| % Nitrogen (Calculated) | 4.64 | [1] |
| % Nitrogen (Found) | 4.39 | [1] |
| % Sulfur (Calculated) | 10.61 | [1] |
| % Sulfur (Found) | 10.43 | [1] |
| Molecular Weight | 302.18 g/mol |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(2,3-dichlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound N-(2,3-dichlorophenyl)benzenesulfonamide. Due to the limited availability of direct experimental data for some parameters, this guide also incorporates general characteristics of related benzenesulfonamide compounds to offer a predictive context for its behavior.
Core Physicochemical Data
The quantitative physicochemical data for this compound are summarized in the table below. The information is primarily derived from crystallographic studies.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉Cl₂NO₂S | [1][2] |
| Molecular Weight | 302.18 g/mol | [1] |
| CAS Number | 92589-22-5 | [3][4] |
| Melting Point | 387.2 K (114.05 °C) | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Solubility | No experimental data available. Generally, benzenesulfonamides exhibit low solubility in water and higher solubility in organic solvents like ethanol and ether.[5][6] Solubility is expected to be influenced by the dichlorophenyl group. | N/A |
| pKa | No experimental data available. Benzenesulfonamides are weakly acidic.[5] The pKa is influenced by substituents on the aromatic rings. | N/A |
| LogP | No experimental data available. The presence of two aromatic rings and two chlorine atoms suggests a lipophilic character. | N/A |
Experimental Protocols
A general method for the synthesis of N-(aryl)arylsulfonamides, which is applicable to this compound, involves the reaction of a substituted aniline with a benzenesulfonyl chloride.[7][8][9]
Synthesis of this compound:
-
Reaction Setup: 2,3-dichloroaniline is dissolved in a suitable solvent, such as pyridine or in the presence of an aqueous base.
-
Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is added dropwise to the solution of 2,3-dichloroaniline, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Reaction Progression: The reaction mixture is stirred for a specified period at room temperature or with gentle heating to ensure completion of the reaction.
-
Work-up: The reaction mixture is then poured into ice-cold water to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining acid and salts, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no publicly available scientific literature detailing specific signaling pathways or significant, well-characterized biological activities associated with this compound. While benzenesulfonamide derivatives are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects, the specific activity profile of this particular dichlorinated analog remains to be elucidated. Researchers investigating this compound would be entering a novel area of study.
Logical Relationships in Physicochemical Properties
The physicochemical properties of this compound are logically interconnected. The following diagram illustrates these relationships.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 92589-22-5 | Benchchem [benchchem.com]
- 4. N-(2,3-dichlorophenyl)benzene sulfonamide [webbook.nist.gov]
- 5. N-(2,3-Dichlorophenyl)propanamide | C9H9Cl2NO | CID 835348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(3-chlorophenyl)-N-methyl-N-(piperidin-4-ylmethyl)benzenesulfonamide | C19H23ClN2O2S | CID 46890965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,3-dichlorophenyl)benzenesulfonamide: A Technical Guide on its Core Characteristics and Postulated Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-dichlorophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. While the precise mechanism of action for this compound is not yet fully elucidated, its structural features and the known biological activities of related compounds suggest several potential pathways for its pharmacological effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, structural characteristics, and potential mechanisms of action based on available scientific literature. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction
The benzenesulfonamide moiety is a cornerstone in the development of numerous clinically important drugs, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] The versatility of this scaffold allows for structural modifications that can fine-tune its pharmacological profile. This compound, a specific derivative, has been the subject of chemical synthesis and structural characterization. Although its direct biological targets remain largely to be identified, the presence of the 2,3-dichlorophenyl group is a notable feature found in other biologically active molecules, including potent allosteric inhibitors of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2), a significant oncoprotein.[2] This guide synthesizes the available data on this compound to provide a foundation for future research into its mechanism of action and therapeutic potential.
Molecular Structure and Physicochemical Properties
The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction, providing valuable insights into its conformation. The molecule exhibits a characteristic twisted conformation, with a significant dihedral angle between the benzenesulfonyl and the 2,3-dichlorophenyl rings.[2][3] This non-planar arrangement is a common feature in N-aryl benzenesulfonamides and is influenced by the substitution pattern on the aromatic rings.[2]
Table 1: Crystallographic Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₉Cl₂NO₂S | [3] |
| Molecular Weight | 302.16 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 8.466 (1) | [3] |
| b (Å) | 9.805 (1) | [3] |
| c (Å) | 15.876 (2) | [3] |
| β (°) | 92.10 (1) | [3] |
| Volume (ų) | 1317.0 (3) | [3] |
| Z (molecules per unit cell) | 4 | [3] |
| Temperature (K) | 293 | [3] |
| Dihedral Angle (benzenesulfonyl and 2,3-dichlorophenyl rings) | 54.8 (2)° | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs is generally achieved through the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline derivative.[4][5][6]
General Synthesis Protocol
A common method for the synthesis of N-(aryl)benzenesulfonamides involves the following steps:
-
Preparation of Benzenesulfonyl Chloride: The appropriate benzene derivative (e.g., benzene, toluene, xylene) is dissolved in a suitable solvent like chloroform.[5][6] The solution is then treated dropwise with chlorosulfonic acid at 0°C.[5][6] After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and poured into crushed ice. The organic layer containing the benzenesulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.[5][6]
-
Reaction with 2,3-dichloroaniline: The resulting benzenesulfonyl chloride is then reacted with a stoichiometric amount of 2,3-dichloroaniline.[4][5][6] The mixture is heated, often to boiling, for a short period (e.g., ten minutes).[4][5][6]
-
Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the solid this compound.[4][5][6] The product is collected by filtration under suction, washed thoroughly with cold water, and then recrystallized from a suitable solvent such as dilute ethanol to achieve a constant melting point.[4][5][6] The purity of the compound is typically confirmed by infrared and NMR spectroscopy.[4][5][6]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Mechanisms of Action
While direct studies on the mechanism of action of this compound are limited, the broader class of sulfonamides is known to interact with various biological targets.[2] Furthermore, the specific substitution pattern of this compound provides clues to its potential activities.
Postulated Inhibition of SHP2 Signaling Pathway
The 2,3-dichlorophenyl moiety is a key structural feature in several potent and selective allosteric inhibitors of SHP2.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival through the RAS-MAPK signaling pathway. Its aberrant activation is implicated in various cancers. Allosteric inhibitors bind to a pocket away from the active site, stabilizing the enzyme in an auto-inhibited conformation.[2] Given the presence of the 2,3-dichlorophenyl group, it is plausible that this compound could act as a SHP2 inhibitor.
Caption: Postulated inhibition of the SHP2 signaling pathway.
Other Potential Biological Activities
Benzenesulfonamide derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially act on multiple targets:
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.[7]
-
Antimicrobial Activity: Many sulfonamides possess antibacterial properties by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[1][8]
-
Anti-inflammatory Effects: Some sulfonamides act as selective COX-2 inhibitors, reducing inflammation.[9]
-
Anticancer Activity: Beyond SHP2, other mechanisms for the anticancer effects of sulfonamides include inhibition of the Wnt/β-catenin signaling pathway and targeting mitochondrial complexes.[10][11]
-
HIV-1 Capsid Inhibition: Certain benzenesulfonamide-containing compounds have been identified as inhibitors of the HIV-1 capsid protein, interfering with viral replication.[12]
Future Research Directions
The elucidation of the specific mechanism of action of this compound requires further investigation. The following experimental approaches are recommended:
-
Target Identification and Validation: High-throughput screening against a panel of kinases, phosphatases, and other enzymes to identify primary molecular targets.
-
In Vitro and In Vivo Efficacy Studies: Evaluation of the compound's activity in relevant cell-based assays (e.g., cancer cell proliferation, antimicrobial activity) and in animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to understand the contribution of different structural motifs to its activity and to optimize potency and selectivity.
-
Detailed Mechanistic Studies: Once a primary target is identified, further biochemical and biophysical assays (e.g., enzyme kinetics, surface plasmon resonance) should be conducted to characterize the binding and inhibitory mechanism.
Conclusion
This compound represents a molecule of interest within the pharmacologically significant class of sulfonamides. While its precise mechanism of action remains to be fully characterized, its structural similarity to known inhibitors of key signaling proteins, such as SHP2, suggests promising avenues for future research. This technical guide provides a summary of the current knowledge, highlighting the need for further studies to unlock the therapeutic potential of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for guiding future research endeavors in the field of drug discovery.
References
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. This compound | 92589-22-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2 inhibitor SC-236 [4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-l] benzenesulfonamide] suppresses nuclear factor-kappaB activation and phosphorylation of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, and c-Jun N-terminal kinase in human mast cell line cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of N-(2,3-dichlorophenyl)benzenesulfonamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The N-(2,3-dichlorophenyl)benzenesulfonamide scaffold is a promising, yet underexplored, platform in the landscape of medicinal chemistry. As a member of the broader benzenesulfonamide class, it holds potential for a wide array of biological activities, from antimicrobial and anticancer to enzyme inhibition. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the known biological activities, experimental methodologies, and potential mechanisms of action associated with this compound and its derivatives, offering a foundation for future research and drug development endeavors.
Synthesis and Structural Characteristics
The foundational structure, this compound, can be synthesized through the reaction of 2,3-dichloroaniline with benzenesulfonyl chloride.[1] This straightforward synthetic route allows for the generation of a diverse library of derivatives through the use of variously substituted anilines and sulfonyl chlorides.
Crystallographic studies of this compound and its analogs, such as 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, reveal a non-planar conformation with a significant twist between the two aromatic rings.[2] This three-dimensional structure is a key determinant of its interaction with biological targets.
Anticancer Activity
While specific anticancer data for this compound is limited in publicly available literature, the broader class of benzenesulfonamide derivatives has demonstrated significant potential as antineoplastic agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer progression.
One of the most well-studied targets is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] Benzenesulfonamides are known to be potent inhibitors of these zinc metalloenzymes.[1] The inhibition of CAs can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[5]
Recent research has also explored the potential of benzenesulfonamide derivatives as inhibitors of other kinases involved in cancer signaling pathways. For instance, novel 1,3-diaryl-4-sulfonamidoarylpyrazole derivatives have been evaluated for their kinase inhibitory effects.[6] Furthermore, a novel 1,2,4-triazine sulfonamide derivative has shown promising anticancer potential in colon cancer cells, with an IC50 value of 1.7 µM in DLD-1 cells.[7]
Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50/GI% | Reference |
| Novel 1,2,4-triazine sulfonamide derivative (MM131) | DLD-1 (Colon) | 1.7 µM | [7] |
| Novel 1,2,4-triazine sulfonamide derivative (MM131) | HT-29 (Colon) | 5.6 µM | [7] |
| Benzenesulfonamides incorporating s-triazines (12d) | MDA-MB-468 (Breast) | GI% = 62% | [4] |
| Benzenesulfonamides incorporating s-triazines (12d) | MDA-MB-468 (Breast) | IC50 = 3.99 ± 0.21 µM | [4] |
| Benzenesulfonamides incorporating s-triazines (12i) | MDA-MB-468 (Breast) | IC50 = 1.48 ± 0.08 µM | [4] |
| Benzenesulfonamides incorporating s-triazines (12d) | CCRF-CM (Leukemia) | IC50 = 4.51 ± 0.24 µM | [4] |
| Benzenesulfonamides incorporating s-triazines (12i) | CCRF-CM (Leukemia) | IC50 = 9.83 ± 0.52 µM | [4] |
| 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (6a) | HepG2 (Liver) & MCF-7 (Breast) | Excellent in vitro activity | [8] |
| Triazole-linked benzenesulfonamide (5g) | DLD-1 (Colorectal) | IC50 = 11.84 µM | [9] |
| Triazole-linked benzenesulfonamide (5j) | HT-29 (Colorectal) | IC50 = 9.35 µM | [9] |
Antimicrobial Activity
The sulfonamide moiety is historically significant in the development of antimicrobial agents. The primary mechanism of action for many sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the bacterial metabolic pathway, leading to a bacteriostatic effect.[1]
Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl derivative) | S. aureus | 3.9 | [10] |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl derivative) | A. xylosoxidans | 3.9 | [10] |
| N-1,3-Benzoxazol-2yl benzene sulfonamides (3a and 3b) | S. aureus, E. coli | Pronounced antimicrobial activity | [12] |
| Thiazolone–benzenesulfonamides (4e, 4g, 4h) | S. aureus | Significant inhibition at 50 µg/mL | [13] |
| Thiazolone–benzenesulfonamides (4g, 4h) | K. pneumoniae (biofilm) | Potential anti-biofilm inhibition | [13] |
Experimental Protocols
In Vitro Anticancer Screening
A common method for evaluating the anticancer activity of novel compounds is the in vitro screening against a panel of human cancer cell lines.
General Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][14]
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
General Protocol (Broth Microdilution Method):
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16]
Signaling Pathways and Mechanisms of Action
The biological activity of benzenesulfonamide derivatives is intrinsically linked to their ability to interact with and modulate specific signaling pathways.
References
- 1. This compound | 92589-22-5 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsr.net [ijsr.net]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of N-(2,3-dichlorophenyl)benzenesulfonamide
This technical guide provides a detailed overview of the crystal structure of this compound, a molecule of interest in medicinal chemistry and materials science. The document outlines the crystallographic parameters, experimental procedures for its synthesis and crystal growth, and the methodology for its structural determination.
Introduction
This compound belongs to the class of sulfonamides, a significant scaffold in drug discovery known for a wide range of biological activities. The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, guiding structure-activity relationship (SAR) studies, and informing rational drug design. This guide summarizes the key crystallographic data and the experimental protocols used to elucidate the solid-state structure of this compound.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] A summary of the crystallographic data is presented in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₉Cl₂NO₂S |
| Formula Weight | 302.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.466 (1) |
| b (Å) | 9.805 (1) |
| c (Å) | 15.876 (2) |
| β (°) | 92.10 (1) |
| Volume (ų) | 1317.0 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.524 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (mm⁻¹) | 0.64 |
| F(000) | 616 |
| Crystal Size (mm) | 0.28 × 0.20 × 0.11 |
| θ range for data collection (°) | 2.4 to 25.0 |
| Reflections Collected | 2824 |
| Independent Reflections | 2022 |
| R_int | 0.042 |
| Data / Restraints / Parameters | 2022 / 0 / 167 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.103 |
| R indices (all data) | R₁ = 0.049, wR₂ = 0.103 |
| Largest diff. peak and hole (e Å⁻³) | 0.24 and -0.21 |
Data sourced from Tkachev et al., Acta Cryst. (2006). E62, o2514–o2515.[1]
Table 2: Selected Molecular Geometry Parameters
| Parameter | Value |
| Dihedral Angle between Benzene Rings (°) | 54.8 (2) |
| Torsion Angle N1—S1—C1—C2 (°) | -106.8 (3) |
| Torsion Angle of Sulfonyl Group relative to Ph2 (°) | -63.8 (4) |
Data sourced from Tkachev et al., Acta Cryst. (2006). E62, o2514–o2515.[1]
Experimental Protocols
The experimental procedures for the synthesis, purification, and structural analysis of this compound are detailed below. The protocols are based on established methods for the preparation of arylsulfonamides.[2][3][4][5]
Synthesis of this compound
-
Preparation of Benzenesulfonyl Chloride: In a fume hood, a solution of benzene in a suitable solvent like chloroform is cooled to 0 °C in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution. After the initial vigorous reaction (evolution of HCl gas) subsides, the reaction mixture is allowed to warm to room temperature. The mixture is then carefully poured onto crushed ice. The organic layer containing benzenesulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.
-
Sulfonamidation: The crude benzenesulfonyl chloride is treated with a stoichiometric amount of 2,3-dichloroaniline. The mixture is heated (e.g., boiled for ten minutes) to drive the reaction to completion.[2][3]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a beaker of ice-cold water (e.g., 100 ml) to precipitate the crude product.[2][3][4][5] The solid this compound is collected by suction filtration and washed thoroughly with cold water.[2][3][4][5] The product is then recrystallized from a suitable solvent system, such as a dilute ethanol solution, to achieve high purity.[2][3][4][5] The purity of the final compound is typically confirmed by measuring its melting point and recording its infrared (IR) and nuclear magnetic resonance (NMR) spectra.[2][3][4]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound.[2][4] A common method involves dissolving the this compound in ethanol or a water-ethanol mixture and allowing the solvent to evaporate slowly at room temperature over several days.[1]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal with well-defined faces and dimensions (e.g., 0.28 × 0.20 × 0.11 mm) is selected and mounted on a goniometer head.[1]
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker P4) equipped with a radiation source (e.g., Mo Kα).[1] The data is collected at a controlled temperature, in this case, 293 K.[1] A series of diffraction images are collected using ω–2θ scans.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in a difference Fourier map or placed in calculated positions and refined using a riding model.[1][4]
Experimental Workflow Visualization
The following diagram illustrates the key stages in the determination of the crystal structure of this compound.
Caption: Workflow for Crystal Structure Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-(2,3-Dichlorophenyl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-(2,3-dichlorophenyl)benzenesulfonamide and its closely related analogues. Due to the limited availability of direct spectroscopic data for the title compound in the reviewed literature, this document presents data from structurally similar molecules to offer valuable insights for researchers in the field.
Spectroscopic Data Analysis
Table 1: Infrared (IR) Spectroscopic Data of Representative Benzenesulfonamides
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound |
| N-H Stretch | 3390 - 3229 | General Arylsulfonamides[1] |
| C-H Stretch (Aromatic) | ~3100 - 3000 | General Aromatic Compounds |
| S=O Asymmetric Stretch | 1344 - 1317 | General Arylsulfonamides[1] |
| S=O Symmetric Stretch | 1187 - 1147 | General Arylsulfonamides[1] |
| S-N Stretch | 924 - 906 | General Arylsulfonamides[1] |
| C-Cl Stretch | ~800 - 600 | General Aryl Halides |
Table 2: ¹H NMR Spectroscopic Data of a Related Compound: 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide
Note: The chemical shifts for this compound are expected to be similar, with the absence of the methyl signal and slight variations in the aromatic region.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.0 - 8.0 | m | - |
| NH | ~7.5 (variable) | br s | - |
Table 3: ¹³C NMR Spectroscopic Data of a Related Compound: 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide
Note: The chemical shifts for this compound are expected to be analogous, with the absence of the methyl carbon signal.
| Carbon Atoms | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~125 - 135 |
| Aromatic C-H | ~120 - 130 |
| Aromatic C-S | ~140 |
| Aromatic C-N | ~138 |
Table 4: Mass Spectrometry (MS) Data of Benzenesulfonamide
Note: For this compound (C₁₂H₉Cl₂NO₂S), the molecular ion peak [M]⁺ would be expected around m/z 301, with characteristic isotopic peaks for the two chlorine atoms.
| Ion | m/z | Relative Intensity |
| [C₆H₅SO₂NH₂]⁺ | 157 | Base Peak |
| [C₆H₅SO₂]⁺ | 141 | High |
| [C₆H₅]⁺ | 77 | High |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of N-arylbenzenesulfonamides, adapted from literature procedures for closely related compounds.[2][3][4]
Synthesis of this compound
This procedure is a generalized method based on the synthesis of similar sulfonamides.
Materials:
-
Benzenesulfonyl chloride
-
2,3-Dichloroaniline
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet method.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for N-H, aromatic C-H, S=O (asymmetric and symmetric), and S-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.
-
Record the ¹³C NMR spectrum on the same instrument.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the compound using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Caption: Spectroscopic data to structure relationship.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,3-dichlorophenyl)benzenesulfonamide: A Scoping Review of Potential Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-dichlorophenyl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core and a dichlorinated phenyl ring. While direct therapeutic applications of this specific molecule have not been extensively documented in publicly available research, its structural motifs are present in a variety of pharmacologically active agents. This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities of its core components: the benzenesulfonamide scaffold and the 2,3-dichlorophenyl moiety. This analysis suggests potential applications in oncology and other therapeutic areas, providing a foundation for future research and drug development efforts.
Introduction: The Therapeutic Legacy of the Sulfonamide Moiety
The journey of sulfonamide-based drugs commenced in the 1930s with the discovery of Prontosil, the first drug to effectively treat bacterial infections. This groundbreaking discovery revealed that Prontosil is a prodrug, converted in the body to its active form, sulfanilamide. This finding unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives. These "sulfa drugs" were the first broadly effective systemic antibacterials and played a pivotal role in reducing mortality from infections during World War II.
While their prominence as primary antibiotics has diminished with the advent of penicillin and other antibiotics, sulfonamides remain crucial, often used in combination therapies to combat bacterial resistance. More importantly, the versatility of the sulfonamide scaffold has led to its incorporation into drugs targeting a wide array of physiological processes, resulting in the development of diuretics, antidiabetic agents, and anticonvulsants. The benzenesulfonamide moiety, in particular, is a privileged structure in medicinal chemistry, valued for its ability to act as a versatile building block in drug design.
Potential Therapeutic Targets Based on Structural Analogs
The therapeutic potential of this compound can be inferred from the known activities of compounds containing its key structural features. This section details potential targets in oncology based on the established mechanisms of benzenesulfonamide and 2,3-dichlorophenyl-containing molecules.
Carbonic Anhydrase IX (CA IX): A Target in Hypoxic Tumors
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Of particular interest in oncology is Carbonic Anhydrase IX (CA IX), a transmembrane isozyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH under hypoxic conditions. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.
Numerous studies have demonstrated the potent and selective inhibition of CA IX by benzenesulfonamide derivatives. The primary sulfonamide group (—SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion in the enzyme's active site. The aromatic ring of the benzenesulfonamide can be substituted to enhance binding affinity and selectivity for CA IX over other CA isozymes.
-
Mechanism of Action: Benzenesulfonamide-based inhibitors act as mimics of the bicarbonate substrate, with the sulfonamide moiety directly binding to the catalytic zinc ion, thereby blocking the enzyme's activity.
Although no studies have directly evaluated this compound as a CA IX inhibitor, its core structure suggests it could be a starting point for the design of novel CA IX inhibitors.
Tropomyosin Receptor Kinase A (TrkA): A Target in Neuroectodermal Tumors
The Tropomyosin receptor kinase (Trk) family, particularly TrkA, has emerged as a significant therapeutic target in various cancers, most notably in glioblastoma and other tumors with NTRK gene fusions. TrkA is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), activates downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, which are critical for cell growth, survival, and proliferation.
Recent research has identified benzenesulfonamide derivatives as promising inhibitors of TrkA. These compounds have demonstrated cytotoxic effects in TrkA-overexpressing cancer cell lines.
-
Signaling Pathway: The inhibition of TrkA by benzenesulfonamide-based compounds would disrupt the NGF-TrkA signaling axis, leading to the downregulation of pro-survival pathways like Ras/MAPK and PI3K/AKT.
The presence of the benzenesulfonamide core in this compound suggests its potential as a scaffold for developing TrkA inhibitors.
SH2 Domain-Containing Phosphatase 2 (SHP2): An Oncogenic Phosphatase
The 2,3-dichlorophenyl moiety is a key structural feature in a class of potent and selective allosteric inhibitors of SH2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key activator of the RAS-MAPK signaling pathway, and its hyperactivity is implicated in the development and progression of various cancers.
Allosteric inhibitors of SHP2 bind to a pocket away from the active site, stabilizing the enzyme in a closed, auto-inhibited conformation. This prevents SHP2 from adopting its active conformation and engaging with its substrates.
-
Mechanism of Inhibition: The 2,3-dichlorophenyl group in these inhibitors typically occupies a hydrophobic pocket within the allosteric binding site of SHP2, contributing significantly to the binding affinity and inhibitory potency.
The inclusion of the 2,3-dichlorophenyl group in this compound makes it a molecule of interest for potential SHP2 inhibitory activity.
Quantitative Data from Structurally Related Compounds
While no specific quantitative data for this compound is available, the following table summarizes the inhibitory activities of related benzenesulfonamide and 2,3-dichlorophenyl-containing compounds against their respective targets. This data provides a benchmark for the potential potency that could be achieved with derivatives of the title compound.
| Compound Class | Target | Representative Compound | IC₅₀ / Kᵢ | Reference |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase IX | Various heterocyclic substituted benzenesulfonamides | Low nanomolar to sub-nanomolar | [1] |
| Benzenesulfonamide Analogs | TrkA | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | 58.6 µM (in U87 cells) | |
| Imidazopyrazine Derivatives | SHP2 | Compound 2d (containing a 2,3-dichlorophenyl group) | 47 nM | [2] |
| Pyrrolotriazinone Derivatives | SHP2 | PB17-026-01 (containing a 2,3-dichlorophenyl group) | Potent allosteric inhibitor | [3][4] |
Experimental Protocols for Target Validation
The following are generalized experimental protocols that could be adapted to evaluate the potential therapeutic activities of this compound and its derivatives.
Carbonic Anhydrase IX Inhibition Assay
-
Principle: A stopped-flow spectrophotometric assay can be used to measure the inhibition of CA IX-catalyzed CO₂ hydration.
-
Methodology:
-
Recombinant human CA IX is purified.
-
The enzyme is pre-incubated with varying concentrations of the test compound.
-
The reaction is initiated by the addition of a CO₂-saturated buffer.
-
The change in pH is monitored using a pH indicator, and the initial rate of reaction is calculated.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
TrkA Kinase Activity Assay
-
Principle: An in vitro kinase assay can measure the ability of a compound to inhibit the phosphorylation of a substrate by TrkA.
-
Methodology:
-
Recombinant TrkA kinase domain is used.
-
The enzyme is incubated with the test compound, a peptide substrate, and ATP (often radiolabeled ATP).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting or ELISA).
-
IC₅₀ values are calculated from the dose-response curve.
-
SHP2 Phosphatase Activity Assay
-
Principle: A biochemical assay using a phosphopeptide substrate can determine the inhibitory effect of a compound on SHP2 phosphatase activity.
-
Methodology:
-
Recombinant full-length SHP2 is expressed and purified.
-
The enzyme is incubated with the test compound and a synthetic phosphopeptide substrate.
-
The amount of inorganic phosphate released is measured using a colorimetric method (e.g., Malachite Green assay).
-
IC₅₀ values are determined from the concentration-dependent inhibition of phosphatase activity.
-
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
Caption: Potential inhibitory actions on TrkA and SHP2 signaling pathways.
Experimental Workflow for Target Identification
Caption: A generalized workflow for identifying and developing therapeutic candidates.
Conclusion and Future Directions
This compound, while not extensively studied itself, represents a promising chemical scaffold for the development of novel therapeutics, particularly in the field of oncology. The presence of the benzenesulfonamide group suggests potential activity against carbonic anhydrase IX and TrkA, while the 2,3-dichlorophenyl moiety is a key feature in potent SHP2 inhibitors.
Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives against these and other potential targets. A systematic investigation employing the experimental protocols outlined in this guide will be crucial to elucidate the specific mechanism of action and therapeutic potential of this class of compounds. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of lead compounds, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
In Silico Modeling of N-(2,3-dichlorophenyl)benzenesulfonamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of N-(2,3-dichlorophenyl)benzenesulfonamide, a molecule belonging to the versatile class of benzenesulfonamides. While direct computational studies on this specific compound are limited in publicly available literature, this document extrapolates from research on structurally similar benzenesulfonamide derivatives to outline potential biological targets and appropriate in silico methodologies. This guide focuses on two primary, well-established targets for the benzenesulfonamide scaffold: Carbonic Anhydrases (CAs) and Peroxisome Proliferator-Activated Receptors (PPARs), offering a foundational framework for future research.
Introduction to this compound
This compound is a synthetic compound featuring a central benzenesulfonamide core. The sulfonamide group is a critical pharmacophore known to interact with a variety of biological targets, primarily through hydrogen bonding.[1] The dichlorophenyl moiety significantly influences the compound's lipophilicity and steric profile, which in turn dictates its binding specificity and affinity for target proteins.
The crystal structure of related compounds, such as 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, reveals key conformational features. The torsion angle of the C—SO2—NH—C segment and the dihedral angle between the two benzene rings are crucial determinants of its three-dimensional shape.[2] These structural parameters are fundamental for accurate in silico modeling.
Potential Biological Targets and Signaling Pathways
Based on the extensive research into the benzenesulfonamide scaffold, two major protein families emerge as high-probability targets for this compound.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Various isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[3][4] Benzenesulfonamides are a well-established class of CA inhibitors.[5] The sulfonamide moiety coordinates with the zinc ion in the active site, while the aromatic rings engage in hydrophobic and van der Waals interactions with surrounding amino acid residues.
Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors
Caption: Signaling pathway of Carbonic Anhydrase IX (CAIX) under hypoxic conditions in tumors.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear hormone receptors that play crucial roles in lipid and glucose metabolism.[6] They are established therapeutic targets for metabolic disorders like type 2 diabetes.[6] Certain benzenesulfonamide derivatives have been identified as modulators of PPARs, particularly PPARγ. These compounds can act as either agonists or antagonists, influencing the expression of target genes involved in metabolic and inflammatory pathways.
Signaling Pathway: PPARγ Activation
Caption: Simplified pathway of PPARγ activation by a potential ligand.
In Silico Methodologies and Protocols
This section outlines standard in silico protocols that can be applied to study the interaction of this compound with its potential targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a crucial first step in structure-based drug design.
Experimental Protocol: Molecular Docking of a Benzenesulfonamide into Carbonic Anhydrase II
-
Receptor Preparation:
-
Obtain the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 2CBA) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site based on the location of the catalytic zinc ion and the active site cavity.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Define the grid box to encompass the entire active site.
-
Run the docking simulation with a specified exhaustiveness level (e.g., 20) to ensure a thorough conformational search.
-
Analyze the resulting docking poses based on their binding energy scores and interactions with key active site residues.
-
Workflow: Molecular Docking
Caption: A typical workflow for a molecular docking experiment.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the interactions in a physiological environment.
Experimental Protocol: MD Simulation of a Benzenesulfonamide-PPARγ Complex
-
System Setup:
-
Use the best-ranked docked pose of the this compound-PPARγ complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Use a force field such as AMBER or CHARMM to describe the atomic interactions.
-
-
Simulation Protocol:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) in a stepwise manner (NVT and NPT ensembles).
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond occupancy and other key intermolecular interactions over time.
-
Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
Quantitative Data from Related Studies
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Hydrazonobenzenesulfonamides | 18.5 - 800 | Potent inhibitors | Potent inhibitors | Potent inhibitors | [7] |
| Click-chemistry derived benzenesulfonamides | Medium Potency | Medium Potency | Low nM / sub-nM | Low nM / sub-nM | [8] |
| Thiazole-based benzenesulfonamides | - | - | 25.04 | 3.94 | [6] |
Note: This table is illustrative and shows data for classes of compounds, not the specific title compound.
Conclusion
In silico modeling offers a powerful suite of tools for investigating the potential interactions of this compound with biological targets. Based on its chemical scaffold, Carbonic Anhydrases and PPARs represent promising starting points for computational studies. The methodologies of molecular docking and molecular dynamics simulations, as outlined in this guide, provide a robust framework for elucidating binding modes, affinities, and the dynamic behavior of this compound at the molecular level. Such studies are invaluable for guiding further experimental validation and for the rational design of novel therapeutics based on the benzenesulfonamide scaffold.
References
- 1. This compound | 92589-22-5 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This technical guide focuses on N-(2,3-dichlorophenyl)benzenesulfonamide and its analogs, exploring their synthesis, biological activities, and potential applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, the extensive research on its analogs provides a strong foundation for understanding the therapeutic potential of this chemical class. This document outlines key findings, presents quantitative data for relevant analogs, details experimental protocols, and visualizes associated signaling pathways and workflows.
Synthesis of N-(aryl)benzenesulfonamides
The synthesis of this compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction. The general scheme involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline in the presence of a base or by heating.
General Synthesis Protocol
A common method involves the dropwise addition of chlorosulfonic acid to a solution of a substituted benzene (e.g., toluene, 1,3-dichlorobenzene) in a solvent like chloroform at 0°C. After the initial evolution of hydrogen chloride subsides, the reaction is brought to room temperature. The resulting benzenesulfonyl chloride is then isolated and reacted with the desired aniline (e.g., 2,3-dichloroaniline) in a stoichiometric ratio, often with heating. The final product is then precipitated by pouring the reaction mixture into ice-cold water, filtered, and purified by recrystallization, typically from ethanol.
Therapeutic Potential and Biological Activity
Benzenesulfonamide analogs have been investigated for a wide range of therapeutic applications, demonstrating activity as anticancer, anti-inflammatory, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for disease progression.
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives stems from their ability to inhibit various targets, including receptor tyrosine kinases (RTKs), carbonic anhydrases (CAs), and key components of the Wnt/β-catenin signaling pathway.
Receptor Tyrosine Kinase (RTK) Inhibition: RTKs are crucial regulators of cellular processes like proliferation, survival, and migration.[1] Overexpression or mutation of RTKs, such as the Tropomyosin receptor kinase A (TrkA), is implicated in various cancers, including glioblastoma.[1] Benzenesulfonamide analogs have been identified as promising kinase inhibitors.[1] For instance, the analog AL106 has shown potential as an anti-glioblastoma compound by targeting TrkA.[2]
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a role in pH regulation and other physiological processes.[3] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable anticancer targets.[4] Benzenesulfonamides are a well-established class of CA inhibitors, and analogs have been developed that show potent and selective inhibition of tumor-associated CA isoforms.[5][6]
Wnt/β-Catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[7] Some N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit this pathway by disrupting the interaction between β-catenin and T-cell factor 4 (Tcf-4), a key step in activating gene transcription that promotes tumor growth.
Other Therapeutic Areas
Benzenesulfonamide derivatives have also been explored for their potential in treating cardiovascular diseases by affecting perfusion pressure and coronary resistance.[8] Additionally, their ability to inhibit carbonic anhydrase has led to their investigation as anticonvulsant agents.[9]
Quantitative Data on Benzenesulfonamide Analogs
The following tables summarize the in vitro biological activity of various benzenesulfonamide analogs from the literature. This data highlights the potency and selectivity that can be achieved through structural modifications of the benzenesulfonamide scaffold.
Table 1: Anticancer Activity of Benzenesulfonamide Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Target | Reference |
| AL106 | U87 (Glioblastoma) | Cytotoxicity | 58.6 | TrkA | [2] |
| 12d | MDA-MB-468 (Breast) | Cytotoxicity (Hypoxic) | 3.99 | CA IX | [4] |
| 12i | MDA-MB-468 (Breast) | Cytotoxicity (Hypoxic) | 1.48 | CA IX | [4] |
| C3 | A549 (Lung) | Cytotoxicity | 171.2 | Not Specified | [8] |
| C4 | A549 (Lung) | Cytotoxicity | 213.7 | Not Specified | [8] |
| C6 | A549 (Lung) | Cytotoxicity | 160.1 | Not Specified | [8] |
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs
| Compound ID | CA Isoform | Inhibition Constant (Kᵢ, nM) | Reference |
| 4 | hCA IX | 1.5 - 38.9 | [5] |
| 5 | hCA IX | 1.5 - 38.9 | [5] |
| 4 | hCA XII | 0.8 - 12.4 | [5] |
| 5 | hCA XII | 0.8 - 12.4 | [5] |
| 5a | hCA IX | 134.8 | [4] |
| 12i | hCA IX | 38.8 | [4] |
Key Experimental Protocols
This section provides an overview of common experimental protocols used to evaluate the biological activity of this compound and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic effects of potential drug candidates.[10]
Protocol Overview:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Carbonic Anhydrase Inhibition Assay
The activity of carbonic anhydrase is typically measured using a stopped-flow spectrophotometric method that monitors the enzyme-catalyzed hydration of CO₂.
Protocol Overview (Wilbur-Anderson Method):
-
Buffer Preparation: Prepare a chilled Tris-HCl buffer (e.g., 0.02 M, pH 8.0).
-
CO₂-Saturated Water: Prepare ice-cold water saturated with CO₂ by bubbling the gas through it.
-
Blank Measurement: In a beaker maintained at 0-4°C, add the chilled buffer. Quickly add the CO₂-saturated water and measure the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).
-
Enzyme Measurement: Repeat the process, but add a known concentration of the carbonic anhydrase enzyme to the buffer before the addition of CO₂-saturated water. Record the time for the same pH drop (T).
-
Inhibitor Measurement: To determine the inhibitory activity of a compound, pre-incubate the enzyme with the inhibitor for a set period before adding the CO₂-saturated water and measure the time for the pH drop.
-
Calculation: The enzyme activity is calculated using the formula: Units/mg = (T₀ - T) / T. The inhibition constant (Kᵢ) can be determined by measuring the activity at various inhibitor concentrations.[1]
Receptor Tyrosine Kinase Inhibition Assay
Kinase activity assays are performed to determine the ability of a compound to inhibit a specific kinase. These assays often use recombinant kinase domains and measure the phosphorylation of a substrate.
Protocol Overview (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR).
-
Kinase Reaction: In each well, add the recombinant kinase, the test compound at various concentrations, and a buffer containing ATP and necessary cofactors (e.g., MgCl₂, MnCl₂).
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).
-
Secondary Antibody and Substrate: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a chromogenic or chemiluminescent substrate.
-
Signal Measurement: Read the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. While the specific biological profile of the parent compound is not extensively documented, the broad and potent activities of its analogs against key targets in oncology and other disease areas underscore the value of the benzenesulfonamide scaffold. The structure-activity relationships derived from studies on these analogs provide a roadmap for the design of novel, potent, and selective therapeutic agents. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers aiming to explore and develop this promising class of molecules further.
References
- 1. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. immunopathol.com [immunopathol.com]
- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. resources.mblintl.com [resources.mblintl.com]
Conformational Analysis of N-(2,3-dichlorophenyl)benzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the conformational properties of N-(2,3-dichlorophenyl)benzenesulfonamide, focusing on its solid-state structure as determined by X-ray crystallography. The document summarizes key structural parameters, outlines experimental procedures for its synthesis and characterization, and presents a logical workflow for its analysis. This information is crucial for understanding the molecule's three-dimensional arrangement, which is a key determinant of its physicochemical properties and potential biological activity.
Introduction
Benzenesulfonamides are a class of organic compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The biological activity of these compounds is intrinsically linked to their molecular conformation, which dictates how they interact with their biological targets. This compound is a member of this family, and understanding its conformational preferences is essential for the rational design of new therapeutic agents. This guide focuses on the detailed analysis of its structure, primarily through X-ray crystallography, which provides precise information about bond lengths, bond angles, and torsion angles in the solid state.
Synthesis and Crystallization
The synthesis of this compound and its derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with the appropriately substituted aniline. The general procedure is outlined below.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline.[2] While specific reaction conditions can be optimized, a general procedure is as follows:
-
Reaction Setup: 2,3-dichloroaniline is dissolved in a suitable solvent, such as chloroform or pyridine.
-
Addition of Reagent: Benzenesulfonyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Progression: The reaction mixture is then typically brought to room temperature and may be heated (e.g., boiled for a short period) to ensure completion.[3][4]
-
Work-up: The reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.[3][4]
-
Purification: The resulting solid is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent, such as dilute ethanol, to yield the final product of constant melting point.[3][5][6][7]
Experimental Protocol: Single Crystal Growth
Single crystals suitable for X-ray diffraction studies are typically grown by slow evaporation of a saturated solution of the purified compound.
-
Solution Preparation: A saturated solution of this compound is prepared in a suitable solvent, such as ethanol.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days.
-
Crystal Formation: As the solvent evaporates, the concentration of the solute exceeds its solubility limit, leading to the formation of single crystals.
Conformational Analysis through X-ray Crystallography
The solid-state conformation of this compound has been determined by single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the molecule, from which precise geometric parameters can be extracted.
Crystal Structure Data
The crystal structure of this compound reveals a monoclinic crystal system with the space group P21/c.[2] Key crystallographic data are summarized in the table below.
| Parameter | Value[2] |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.466 (1) |
| b (Å) | 9.805 (1) |
| c (Å) | 15.876 (2) |
| β (°) | 92.10 (1) |
| Volume (ų) | 1317.0 (3) |
| Z | 4 |
| Temperature (K) | 293 |
Molecular Geometry and Key Torsion Angles
The conformation of this compound is characterized by the relative orientation of the two benzene rings and the geometry around the sulfonamide linkage. The dihedral angle between the two benzene rings is a critical parameter, and for the title compound, it is 54.8 (2)°.[2]
The conformation around the S-N bond is also of significant interest. The torsion angles involving the C-S-N-C backbone define the overall shape of the molecule. For this compound, the S1-N1-C7-C12 torsion angle is -63.8 (4)°, and the N1-S1-C1-C2 torsion angle is -106.8 (3)°.[2]
The conformation of the N-C bond within the C-SO₂-NH-C segment is described as having gauche torsions with respect to the S=O bonds.[3][6][7] In many related structures, the conformation of the N-H bond is syn with respect to the ortho-chloro group on the aniline ring.[3][5][7]
Comparative Conformational Data
The conformation of this compound can be compared with that of its derivatives to understand the influence of substituents on the molecular geometry. Below is a table summarizing key conformational parameters for the title compound and some of its analogues.
| Compound | Dihedral Angle between Rings (°) | C-SO₂-NH-C Torsion Angle (°) | Reference |
| This compound | 54.8 (2) | - | [2] |
| 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide (Molecule 1) | 76.0 (1) | 65.4 (2) | [5] |
| 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide (Molecule 2) | 79.9 (1) | -61.7 (2) | [5] |
| 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide | 56.5 (1) | -56.7 (2) | [7] |
| 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | 67.7 (1) | -51.98 (18) | [3] |
| 2,4-Dimethyl-N-(2,3-dichlorophenyl)benzenesulfonamide | 70.4 (1) | -50.3 (2) | [6] |
| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | 68.00 (6) | - | [4] |
Experimental and Analytical Workflow
The overall process for the conformational analysis of this compound, from synthesis to structural elucidation, can be visualized as a logical workflow.
Conclusion
The conformational analysis of this compound, primarily elucidated through single-crystal X-ray diffraction, reveals a non-planar structure with a significant twist between the two aromatic rings. The conformation is influenced by the substitution pattern on the benzenesulfonyl ring, as evidenced by the variations in the dihedral and torsion angles in its derivatives. The detailed structural and procedural information presented in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the design of novel benzenesulfonamide-based compounds with tailored conformational and, consequently, biological properties. Further studies, including computational modeling and solution-state NMR, would provide a more comprehensive understanding of the dynamic conformational landscape of this molecule.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-(2,3-dichlorophenyl)benzenesulfonamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N-(2,3-dichlorophenyl)benzenesulfonamide in enzyme inhibition studies. While direct experimental data for this specific compound is limited in publicly available literature, its structural features—namely the benzenesulfonamide core and the 2,3-dichlorophenyl moiety—suggest promising avenues for investigation, particularly in the inhibition of carbonic anhydrases and protein tyrosine phosphatase SHP2.
Potential Enzyme Targets and Applications
Carbonic Anhydrase (CA) Inhibition
The benzenesulfonamide group is a classic zinc-binding motif found in a vast number of potent carbonic anhydrase inhibitors.[1][2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[2][4]
Given its core structure, this compound is a strong candidate for investigation as a carbonic anhydrase inhibitor. The dichlorophenyl substituent can influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its binding affinity and isoform selectivity against the various human CA isoforms (e.g., hCA I, II, VII, IX).[2][3]
Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
| Derivative 4a | >10000 | 85.6 | 6.8 | 4.5 |
| Derivative 5a | 859 | 75.3 | 9.8 | 1.9 |
| Derivative 4j | 44.9 | 26.9 | 13.6 | 3.6 |
| Derivative 5j | 330 | 142 | 10.4 | 2.7 |
Data is illustrative and sourced from studies on various benzenesulfonamide derivatives to indicate the potential range of inhibitory constants.[3]
SHP2 Phosphatase Inhibition
The 2,3-dichlorophenyl moiety is a key structural feature in several known allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[5][6][7] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[5][8] Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[5]
The presence of the 2,3-dichlorophenyl group in this compound suggests its potential as a scaffold for the development of novel SHP2 inhibitors. Investigation into its ability to modulate SHP2 activity could open new therapeutic possibilities in oncology and other diseases driven by aberrant SHP2 signaling.
Table 2: Inhibitory Activity of Representative Allosteric SHP2 Inhibitors
| Compound | SHP2 WT (IC₅₀, nM) |
| SHP099 | 71 |
| RMC-4550 | 0.583 |
| PF-07284892 | 21 |
Data is illustrative and sourced from studies on known allosteric SHP2 inhibitors to indicate the potential range of inhibitory concentrations.[8][9]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay Protocol
This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory activity of this compound against carbonic anhydrase.[1]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM)
-
Phenol red (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified CA enzyme in HEPES buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Mixture:
-
In the stopped-flow instrument's syringe, prepare a solution containing HEPES buffer, sodium sulfate, phenol red, and the CA enzyme.
-
In the other syringe, prepare a CO₂-saturated water solution.
-
-
Inhibition Measurement:
-
Pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The CA-catalyzed hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.
-
SHP2 Inhibition Assay Protocol (Cellular Thermal Shift Assay - CETSA)
This protocol describes a cellular thermal shift assay to assess the direct binding and target engagement of this compound with SHP2 in intact cells.[10][11]
Materials:
-
HEK293T cells
-
Expression plasmid for tagged SHP2 (e.g., ePL-SHP2)
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Detection reagents for the tag (e.g., luminescence-based)
-
Thermal cycler
-
Plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Transfect the cells with the SHP2 expression plasmid.
-
-
Compound Treatment:
-
Harvest the transfected cells and resuspend them.
-
Incubate the cells with varying concentrations of this compound for a defined period.
-
-
Thermal Shift:
-
Aliquot the cell suspensions into a PCR plate.
-
Heat the plate in a thermal cycler across a temperature gradient to induce protein denaturation.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the proteins.
-
Measure the amount of soluble (non-denatured) tagged SHP2 using a suitable detection method (e.g., luminescence).
-
-
Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature for each inhibitor concentration.
-
The binding of the inhibitor will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.
-
Determine the melting temperature (Tₘ) at each concentration and calculate the thermal shift (ΔTₘ).
-
An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC₅₀ for target engagement.
-
Signaling Pathway
SHP2-Mediated Signaling Pathway
SHP2 is a critical node in multiple signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits SHP2. Activated SHP2 then dephosphorylates downstream targets, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. These pathways are central to cell proliferation, survival, and differentiation. Allosteric inhibition of SHP2 can block these downstream signals.
Conclusion
While direct evidence of the enzyme inhibitory activity of this compound is not yet prevalent in the literature, its chemical structure strongly suggests potential as an inhibitor of carbonic anhydrases and SHP2. The protocols and data presented here, derived from studies of structurally related compounds, provide a robust framework for initiating research into the biological activities of this compound. Further investigation is warranted to fully elucidate its inhibitory profile and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 11. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2,3-dichlorophenyl)benzenesulfonamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the utilization of N-(2,3-dichlorophenyl)benzenesulfonamide as a chemical probe. Based on its structural features, particularly the presence of a benzenesulfonamide core and a 2,3-dichlorophenyl moiety, this compound is proposed as a potential inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) and carbonic anhydrases (CAs). While the specific biological targets of this compound remain largely unexplored, its structural similarity to known inhibitors of these enzyme classes suggests its potential as a valuable research tool.[1] This protocol outlines methodologies for in vitro characterization, including enzyme inhibition assays and cellular assays, to investigate the compound's efficacy and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the integrity of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | |
| Molecular Weight | 302.16 g/mol | |
| Appearance | Colorless crystalline solid | |
| Solubility | Soluble in DMSO and ethanol | Inferred from synthesis protocols[2][3][4] |
| Storage | Store at room temperature, protected from light and moisture | General laboratory practice |
Putative Biological Targets and Mechanism of Action
Primary Putative Target: SHP2 Phosphatase
The 2,3-dichlorophenyl group is a key feature in several potent and selective allosteric inhibitors of SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway.[5][6] Allosteric inhibitors bind to a pocket away from the active site, stabilizing the enzyme in an auto-inhibited conformation.[1] It is hypothesized that this compound may act as an allosteric inhibitor of SHP2.
Figure 1: Hypothesized mechanism of action of this compound on the SHP2 signaling pathway.
Secondary/Off-Target Putative Target: Carbonic Anhydrases
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[7][8] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Inhibition of CAs has therapeutic applications in various conditions, including glaucoma and epilepsy.[9] this compound may exhibit inhibitory activity against various CA isoforms.
Experimental Protocols
In Vitro SHP2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.2)
-
This compound
-
Positive control inhibitor (e.g., SHP099)
-
DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations for testing.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) in kinetic mode for 15-30 minutes.[10]
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: Workflow for the in vitro SHP2 fluorescence-based inhibition assay.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to assess the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified hCA isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., Acetazolamide)
-
DMSO
-
96-well clear microtiter plates
-
Spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in assay buffer.
-
Add 10 µL of the diluted compound or DMSO to the wells of a 96-well plate.
-
Add 80 µL of the respective hCA isoform solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of p-NPA substrate to each well.
-
Measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the SHP2 assay.
Table 2: Hypothetical Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| SHP2 | 5.2 |
| hCA I | > 50 |
| hCA II | 15.8 |
| hCA IX | 8.3 |
| hCA XII | 12.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Cellular Assays
Western Blot for p-ERK Inhibition
To determine if this compound can inhibit SHP2 activity in a cellular context, its effect on the phosphorylation of the downstream effector ERK can be assessed by Western blot.
Procedure:
-
Culture a suitable cancer cell line with a known dependency on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma).
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Selectivity and Off-Target Effects
It is crucial to evaluate the selectivity of this compound. This can be achieved by:
-
Profiling against a panel of phosphatases: Test the compound against other protein tyrosine phosphatases (e.g., SHP1, PTP1B) and serine/threonine phosphatases to determine its selectivity for SHP2.
-
Profiling against a panel of carbonic anhydrase isoforms: Assess the inhibitory activity against a broad range of CA isoforms to understand its CA inhibition profile.
-
Broad ligand binding assays: Screen the compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
Conclusion
This compound is a compound with the potential to serve as a chemical probe for studying the roles of SHP2 and carbonic anhydrases in various biological processes. The protocols outlined in this document provide a framework for its initial characterization. Further studies are warranted to fully elucidate its mechanism of action, selectivity, and utility in cell-based and in vivo models.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. doaj.org [doaj.org]
- 3. Assay for reversibility of the SHP2 inhibitor. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of N-(2,3-dichlorophenyl)benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel analogs of N-(2,3-dichlorophenyl)benzenesulfonamide targeting key proteins implicated in cancer and metabolic diseases. The following sections detail the methodologies for assays targeting carbonic anhydrase IX, tubulin polymerization, and α-glucosidase, and present quantitative data for representative benzenesulfonamide analogs.
Carbonic Anhydrase IX (CA IX) Inhibition Assay
Application: To identify inhibitors of CA IX, a transmembrane enzyme overexpressed in many hypoxic tumors and a key regulator of tumor pH. Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.
Signaling Pathway
Caption: Carbonic Anhydrase IX (CA IX) activity pathway in cancer.
Experimental Protocol: Fluorescence-Based CA IX Inhibition HTS Assay
This protocol is adapted from established methods for monitoring CA IX's esterase activity.
Principle: The assay measures the inhibition of the esterase activity of human CA IX, which catalyzes the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant Human Carbonic Anhydrase IX
-
4-Nitrophenyl acetate (NPA) or a fluorescent substrate like fluorescein diacetate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 20 mM NaCl
-
384-well, black, flat-bottom plates
-
Compound library of this compound analogs dissolved in DMSO
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of CA IX solution (final concentration ~10 nM) in assay buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 10 µL of the fluorescent substrate solution (e.g., 4-Nitrophenyl acetate, final concentration 50 µM) to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 348/450 nm for the product of NPA hydrolysis) every 60 seconds for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound relative to the DMSO control. Calculate IC50 values for active compounds.
Quantitative Data: CA IX Inhibitory Activity of Benzenesulfonamide Analogs
| Compound Class | Analog Substitution | hCA IX Kᵢ (nM) | Citation |
| Triazinyl-substituted Benzenesulfonamides | Disubstituted with Alanine | 8.4 | [1] |
| Triazinyl-substituted Benzenesulfonamides | Disubstituted with Serine | 8.7 | [1] |
| Triazinyl-substituted Benzenesulfonamides | Disubstituted with Threonine | 13.1 | [1] |
| Ureido Benzenesulfonamides | 1,3,5-triazine with aromatic amines | 11.8 - 184.8 | [1] |
| Click-Chemistry derived Benzenesulfonamides | Varied aryl, alkyl, cycloalkyl moieties | 1.5 - 38.9 | [2][3] |
| Dihydropyrimidinone-Benzenesulfonamides | Varied substitutions | 3.5 - 8.9 | [4] |
Tubulin Polymerization Inhibition Assay
Application: To identify compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy. Certain benzenesulfonamide derivatives have been shown to target the colchicine binding site on tubulin.
Experimental Workflow
Caption: HTS workflow for tubulin polymerization inhibition assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization HTS Assay
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the fluorescence enhancement that occurs when a fluorescent reporter incorporates into the growing microtubules.
Materials:
-
Lyophilized, high-purity tubulin (>99% pure)
-
Fluorescent reporter (e.g., DAPI)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
384-well, black, flat-bottom plates
-
Compound library of this compound analogs dissolved in DMSO
-
Positive Control: Colchicine or Nocodazole
-
Negative Control: Paclitaxel (polymerization enhancer)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare a tubulin/reporter mix (e.g., final concentration of 2 mg/mL tubulin).
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a pre-chilled 384-well plate.
-
Tubulin Addition: Add 20 µL of the cold tubulin/reporter mix to all wells.
-
Initiation of Polymerization: Place the plate in a fluorescence plate reader pre-warmed to 37°C. To initiate polymerization, inject 5 µL of GTP solution (final concentration 1 mM) into each well.
-
Fluorescence Reading: Immediately begin reading the fluorescence (e.g., Ex/Em = 360/420 nm) every 60 seconds for 60 minutes at 37°C.[5]
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the growth phase. Calculate the percent inhibition for each compound compared to the DMSO control. Determine IC50 values for active compounds.
Quantitative Data: Tubulin Polymerization Inhibitory Activity of Benzenesulfonamide Analogs
| Compound Class | Analog Structure | Tubulin IC₅₀ (µM) | Citation |
| Benzenesulfonamide Derivative | BA-3b | 0.007 - 0.036 (in various cancer cell lines) | [6] |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide | DL14 | 0.83 | [7] |
| Thiazol-5(4H)-one derivatives | 4f | 0.00933 | [8] |
| Thiazol-5(4H)-one derivatives | 5a | 0.00952 | [8] |
α-Glucosidase Inhibition Assay
Application: To identify inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes.
Logical Relationship of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition for blood glucose control.
Experimental Protocol: Colorimetric α-Glucosidase Inhibition HTS Assay
Principle: This assay measures the activity of α-glucosidase by monitoring the release of p-nitrophenol, a yellow-colored product, from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
384-well, clear, flat-bottom plates
-
Compound library of this compound analogs dissolved in DMSO
-
Positive Control: Acarbose
-
Absorbance plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of α-glucosidase solution (e.g., 0.2 U/mL in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of pNPG solution (e.g., 2 mM in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the reaction mixture for 20 minutes at 37°C.
-
Stopping the Reaction: Add 20 µL of Stop Solution (0.2 M Na₂CO₃) to each well.
-
Absorbance Reading: Measure the absorbance of the p-nitrophenol product at 405 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine IC50 values for promising hits.
Quantitative Data: α-Glucosidase Inhibitory Activity of Benzenesulfonamide Analogs
| Compound Class | Analog Substitution | α-Glucosidase IC₅₀ (µM) | Citation |
| Fluorinated Benzenesulfonic Ester | 5-methyl- and 4-(methoxyphenyl)sulfonyl group | 3.6 | [9] |
| Fluorinated Benzenesulfonic Ester | 5-fluoro- and 2-fluorophenylsulfonyl group | 3.1 | [9] |
| Fluorinated Benzenesulfonic Ester | 5-chloro- and 2-fluorophenylsulfonyl group | 3.0 | [9] |
| Oxadiazole Derivative | (Not specified benzenesulfonamide) | 3.23 | [10] |
| Ethyl-thio benzimidazolyl acetohydrazide | (Not specified benzenesulfonamide) | 6.1 | [10] |
References
- 1. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 9. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase | PLOS One [journals.plos.org]
Application Notes and Protocols for the Quantification of N-(2,3-dichlorophenyl)benzenesulfonamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-(2,3-dichlorophenyl)benzenesulfonamide in biological matrices, primarily human plasma. The methodologies described are based on established principles of bioanalytical method development, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[1][2][3] While specific validated methods for this compound are not widely published, the following protocols represent a robust starting point for method development and validation in a research or drug development setting.
Overview of the Analytical Method
The quantification of this compound in biological samples is critical for pharmacokinetic and toxicokinetic studies.[1] The recommended approach is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices like plasma, serum, or urine.[2][4]
The general workflow involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and detection by a mass spectrometer.[2][5] Method validation is a crucial step to ensure the reliability and reproducibility of the results.[1]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for extracting analytes from biological fluids.[1][2]
Materials and Reagents:
-
Human plasma (or other biological matrix)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of MTBE to the tube.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Centrifuge at 12,000 x g for 2 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Protocol for Biological Samples.
LC-MS/MS Instrumentation and Conditions
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Heated electrospray ionization (HESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 350°C
-
Sheath Gas Pressure: 40 Arb
-
Aux Gas Pressure: 10 Arb
-
Capillary Temperature: 320°C
-
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 302.0 m/z -> Q3: 141.0 m/z (quantifier), 77.1 m/z (qualifier)
-
Internal Standard (IS): To be determined based on the specific IS used.
-
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines. The following table summarizes hypothetical but typical acceptance criteria and results for such a method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy within ±15%, Precision ≤ 15% | 1000 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |
| Inter-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 97.1% - 106.3% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% - 9.8% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | 0.98 - 1.07 |
| Stability (Freeze-Thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable |
Overall Experimental Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Caption: High-level workflow for the bioanalysis of a drug candidate.
These protocols and application notes provide a comprehensive framework for the development and validation of a robust bioanalytical method for this compound. Adherence to these guidelines will support the generation of high-quality data for regulatory submissions and internal decision-making in the drug development process.[3]
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. rfppl.co.in [rfppl.co.in]
- 3. A Review on: Bioanayltical Method Development and Validation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: N-(2,3-dichlorophenyl)benzenesulfonamide in HIV-1 Capsid Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(2,3-dichlorophenyl)benzenesulfonamide as a scaffold for the development of HIV-1 capsid inhibitors. While direct antiviral data for this specific compound is not publicly available, this document outlines the rationale for its investigation and provides detailed protocols for its characterization as a potential anti-HIV-1 agent.
Introduction to HIV-1 Capsid as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, nuclear import of the pre-integration complex, and the assembly of new virions. The multifaceted functions of the capsid make it an attractive target for a novel class of antiretroviral drugs known as capsid inhibitors. These inhibitors can disrupt the delicate balance of capsid stability, either by preventing its disassembly (uncoating) after viral entry or by interfering with the assembly of new capsids, thereby halting viral replication.
Benzenesulfonamide derivatives have been explored as scaffolds for various therapeutic agents. This document focuses on the potential application of this compound in the context of HIV-1 capsid inhibitor development.
Hypothetical Mechanism of Action
Based on the structure of other known HIV-1 capsid inhibitors, this compound could potentially act by binding to a pocket on the capsid protein (CA). This binding could interfere with the protein-protein interactions necessary for both the uncoating and assembly processes. The dichlorophenyl and benzenesulfonamide moieties could engage in hydrophobic and hydrogen bonding interactions within a binding site on the CA protein, leading to either stabilization or destabilization of the capsid lattice, both of which are detrimental to successful viral replication.
Caption: The HIV-1 life cycle, highlighting the potential points of inhibition by capsid-targeting drugs.
Quantitative Data Presentation
To evaluate the potential of this compound as an HIV-1 capsid inhibitor, a series of in vitro assays would be necessary. The following table summarizes the key parameters that should be determined.
| Parameter | Description | Target Value |
| EC50 | The concentration of the compound that inhibits 50% of viral replication in cell culture. | < 1 µM |
| IC50 | The concentration of the compound that inhibits 50% of the activity of a specific target, such as an enzyme or a protein-protein interaction. | < 1 µM |
| CC50 | The concentration of the compound that causes a 50% reduction in cell viability. | > 100 µM |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more favorable therapeutic window. | > 100 |
Note: The target values are desirable for a promising lead compound.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound.
In Vitro HIV-1 Replication Assay (p24 Antigen-Based)
This assay measures the ability of the compound to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
HEK293T cells
-
TZM-bl cells (or other susceptible reporter cell line)
-
HIV-1NL4-3 virus stock
-
This compound
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
p24 ELISA kit
-
DMSO (vehicle control)
-
Positive control inhibitor (e.g., a known capsid inhibitor)
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete DMEM, starting from a concentration of 100 µM down to sub-nanomolar concentrations. Also prepare dilutions of the positive control and a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Infection: Add 50 µL of the diluted compounds to the corresponding wells of the cell plate. Immediately after, add 50 µL of HIV-1NL4-3 virus stock (at a pre-determined dilution that gives a strong signal in the p24 assay) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viral inhibition for each compound concentration relative to the vehicle control. Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: A general workflow for the screening and development of a novel HIV-1 inhibitor.
Cytotoxicity Assay (MTT or MTS)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
TZM-bl cells (or the same cell line used in the antiviral assay)
-
This compound
-
Complete DMEM
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM and incubate overnight.
-
Compound Addition: Add 100 µL of the serially diluted this compound (prepared as in the antiviral assay) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the data on a dose-response curve.
In Vitro Capsid Assembly Assay
This biochemical assay can provide evidence of direct interaction with the capsid protein.
Materials:
-
Purified recombinant HIV-1 capsid protein (CA)
-
Assembly buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl)
-
This compound
-
Spectrophotometer or fluorometer capable of measuring light scattering or fluorescence anisotropy
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assembly buffer.
-
Reaction Setup: In a suitable microplate, mix the purified CA protein with the different concentrations of the compound or vehicle control.
-
Initiate Assembly: Induce capsid assembly by adding a high concentration of NaCl (as in the assembly buffer).
-
Monitor Assembly: Monitor the kinetics of capsid assembly over time by measuring the increase in light scattering at 350 nm or by using a fluorescently labeled CA protein and measuring fluorescence anisotropy.
-
Data Analysis: Compare the assembly kinetics in the presence of the compound to the vehicle control. Inhibition or acceleration of assembly would suggest a direct effect on the capsid protein.
Caption: A hypothetical signaling pathway showing how an inhibitor might block HIV-1 nuclear import.
Disclaimer: The information provided in these application notes is for research purposes only. The compound this compound has not been approved for any therapeutic use. All experiments should be conducted in accordance with institutional and national safety guidelines.
Application Notes and Protocols: N-(2,3-dichlorophenyl)benzenesulfonamide as a Putative Mitochondrial Complex Inhibitor
Disclaimer: Extensive literature searches did not yield specific data on the activity of N-(2,3-dichlorophenyl)benzenesulfonamide as a mitochondrial complex inhibitor. The following application notes and protocols are based on a structurally related compound, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide , which has been identified as a dual inhibitor of mitochondrial complex II and complex III.[1][2] These protocols provide a general framework for researchers interested in investigating the potential mitochondrial effects of this compound or similar sulfonamide derivatives.
Application Notes for N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide
Introduction: Mitochondrial dysfunction is a hallmark of numerous diseases, making the components of the electron transport chain (ETC) attractive therapeutic targets.[3] N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide is a sulfonamide derivative that has demonstrated potent inhibitory activity against both mitochondrial complex II (Succinate Dehydrogenase) and complex III (Cytochrome bc1 complex).[1][2] This dual-target inhibition disrupts the electron flow within the ETC, leading to impaired oxidative phosphorylation and cellular bioenergetics.
Mechanism of Action: Computational simulations suggest that N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide binds to the ubiquinone (Qo) site of complex III and also interacts with complex II, although the precise binding site on complex II is not fully elucidated.[2] Inhibition of these complexes leads to a reduction in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death.
Potential Applications:
-
Cancer Research: Many cancer cells exhibit a high dependence on oxidative phosphorylation.[3] Dual inhibitors of complexes II and III could serve as novel anti-cancer agents by selectively targeting the energy metabolism of tumor cells.
-
Pesticide Development: Mitochondrial complexes are also validated targets for pesticides.[1][2]
-
Tool Compound for Studying Mitochondrial Biology: This compound can be used as a chemical probe to investigate the physiological and pathological consequences of dual complex II and III inhibition.
Quantitative Data
The following table summarizes the reported inhibitory activities of N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide .
| Target Enzyme System | IC50 (μM) | Reference |
| Succinate-cytochrome c reductase (SCR; Complexes II & III) | Data not explicitly provided in abstracts, but described as "outstanding potency" | [1][2] |
| Mitochondrial Complex II | Potent Inhibitor | [1][2] |
| Mitochondrial Complex III | Potent Inhibitor | [1][2] |
Note: Specific IC50 values were not available in the abstracts of the provided search results. Researchers should consult the full-text articles for detailed quantitative data.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of a test compound, such as this compound, on mitochondrial respiratory chain complexes.
Protocol 1: Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for subsequent enzymatic assays.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Mitochondria Isolation Buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to maximize cell lysis while minimizing mitochondrial damage.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Mitochondria Isolation Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.
-
Determine the protein concentration of the isolated mitochondria using the Bradford assay.
Protocol 2: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
Objective: To measure the activity of mitochondrial complex I by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
NADH
-
Ubiquinone (Coenzyme Q1)
-
Rotenone (Complex I inhibitor, for control)
-
Test compound (this compound)
-
Spectrophotometer
Procedure:
-
In a 96-well plate or cuvette, add the Assay Buffer.
-
Add the isolated mitochondria to the buffer.
-
Add the test compound at various concentrations. For control wells, add Rotenone.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation and determine the percent inhibition by the test compound relative to the uninhibited control.
Protocol 3: Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay
Objective: To measure the activity of mitochondrial complex II by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Succinate
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Antimycin A (Complex III inhibitor, to prevent electron flow downstream)
-
Rotenone (Complex I inhibitor)
-
Test compound
-
Spectrophotometer
Procedure:
-
Add Assay Buffer, Antimycin A, and Rotenone to a 96-well plate or cuvette.
-
Add the isolated mitochondria.
-
Add the test compound at various concentrations.
-
Add DCPIP and PMS.
-
Initiate the reaction by adding succinate.
-
Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the rate of DCPIP reduction and determine the percent inhibition.
Protocol 4: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay
Objective: To measure the activity of mitochondrial complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Reduced Coenzyme Q2 (or other ubiquinol substrate)
-
Oxidized Cytochrome c
-
Antimycin A (Complex III inhibitor, for control)
-
Test compound
-
Spectrophotometer
Procedure:
-
Add Assay Buffer and oxidized Cytochrome c to a 96-well plate or cuvette.
-
Add the isolated mitochondria.
-
Add the test compound at various concentrations. For control wells, add Antimycin A.
-
Initiate the reaction by adding the reduced Coenzyme Q2.
-
Measure the increase in absorbance at 550 nm over time, corresponding to the reduction of cytochrome c.
-
Calculate the rate of cytochrome c reduction and determine the percent inhibition.
Protocol 5: Mitochondrial Complex IV (Cytochrome c Oxidase) Activity Assay
Objective: To measure the activity of mitochondrial complex IV by monitoring the oxidation of reduced cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 10 mM Potassium Phosphate, pH 7.0)
-
Reduced Cytochrome c
-
Potassium cyanide (KCN) (Complex IV inhibitor, for control)
-
Test compound
-
Spectrophotometer
Procedure:
-
Prepare reduced cytochrome c by adding a small amount of sodium dithionite, followed by purification to remove excess dithionite.
-
Add Assay Buffer to a 96-well plate or cuvette.
-
Add the isolated mitochondria.
-
Add the test compound at various concentrations. For control wells, add KCN.
-
Initiate the reaction by adding reduced cytochrome c.
-
Measure the decrease in absorbance at 550 nm over time, corresponding to the oxidation of cytochrome c.
-
Calculate the rate of cytochrome c oxidation and determine the percent inhibition.
Protocol 6: Mitochondrial Complex V (ATP Synthase) Activity Assay
Objective: To measure the ATP synthesis activity of complex V.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
ADP
-
Inorganic phosphate (Pi)
-
Succinate (or other respiratory substrate)
-
Oligomycin (Complex V inhibitor, for control)
-
Test compound
-
ATP measurement kit (e.g., luciferase-based)
Procedure:
-
Add Assay Buffer, succinate, and Pi to a reaction tube.
-
Add the isolated mitochondria.
-
Add the test compound at various concentrations. For control wells, add oligomycin.
-
Initiate the reaction by adding ADP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., by boiling or adding a stop solution).
-
Measure the amount of ATP produced using an ATP measurement kit according to the manufacturer's instructions.
-
Calculate the rate of ATP synthesis and determine the percent inhibition.
Visualizations
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assay Design for N-(2,3-dichlorophenyl)benzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the design and implementation of cell-based assays to characterize the biological activity of N-(2,3-dichlorophenyl)benzenesulfonamide and its derivatives. Benzenesulfonamides are a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Given the structural alerts within this compound, it is plausible that its derivatives could modulate various cellular signaling pathways. These application notes will detail protocols for an initial screening cascade to determine cytotoxicity, screen for phenotypic changes, and investigate effects on specific signaling pathways.
Initial Screening Cascade
A tiered approach is recommended to efficiently characterize novel derivatives. The initial cascade consists of three main stages:
-
Cytotoxicity Profiling: To determine the concentration range of the compounds that is suitable for subsequent biological assays and to identify potent cytotoxic agents.
-
Phenotypic Screening: To observe and quantify morphological changes in cells upon compound treatment, providing unbiased insights into the potential mechanism of action.
-
Signaling Pathway Analysis: To investigate the effect of the compounds on specific, well-characterized signaling pathways that are commonly modulated by sulfonamide derivatives.
Below are detailed protocols for each stage.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.[1] Viable cells with active metabolism convert MTT into a purple formazan product.[2]
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., HeLa, A549, or a relevant line for the suspected target)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a dilution series of the this compound derivatives in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
Summarize the IC50 values for each derivative in a table for easy comparison.
| Derivative | IC50 (µM) |
| Compound A | 15.2 |
| Compound B | > 100 |
| Compound C | 5.8 |
Protocol 2: High-Content Phenotypic Screening
This protocol describes a general workflow for a high-content screen to identify changes in cellular morphology, protein localization, or other phenotypic markers.[3][4]
Materials:
-
This compound derivatives
-
A suitable cell line (e.g., U2OS) stably expressing fluorescently tagged proteins (e.g., for nucleus, cytoskeleton, and a protein of interest)
-
High-content imaging system
-
Image analysis software
-
384-well imaging plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well imaging plate at an appropriate density to achieve 50-70% confluency at the time of imaging.
-
Compound Treatment: Add the derivatives at a non-cytotoxic concentration (determined from the MTT assay) to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Staining: Fix, permeabilize, and stain the cells with fluorescent dyes for markers of interest (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, and an antibody for a specific protein).
-
Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well.
-
Image Analysis: Use image analysis software to segment cells and extract quantitative features (e.g., cell area, nuclear size, protein intensity and localization).
-
Data Analysis: Compare the feature vectors from treated cells to control cells to identify significant phenotypic changes.
Data Presentation:
Present the data in a table summarizing the key phenotypic changes observed for each compound.
| Derivative | Nuclear Area | Cell Roundness | Cytoskeletal Integrity |
| Compound A | No Change | Decreased | Disrupted |
| Compound B | No Change | No Change | No Change |
| Compound C | Increased | Increased | Maintained |
Protocol 3: NF-κB Signaling Pathway Reporter Assay
This protocol details a luciferase-based reporter assay to screen for inhibitors or activators of the NF-κB signaling pathway.[5][6][7]
Materials:
-
This compound derivatives
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter and a constitutively expressed Renilla luciferase control.
-
TNF-α (as a pathway activator)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with the derivatives at various concentrations for 1 hour.
-
Pathway Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include wells with compound alone, TNF-α alone, and untreated cells.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Add the firefly luciferase substrate to the lysate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly reaction and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the TNF-α stimulated control.
Data Presentation:
Tabulate the percentage of inhibition or activation of the NF-κB pathway for each compound.
| Derivative | Concentration (µM) | % Inhibition of NF-κB Activity |
| Compound A | 10 | 75 |
| Compound B | 10 | 5 |
| Compound C | 10 | 92 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A general workflow for screening this compound derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the derivatives.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 2.3. NF-κB Reporter Gene Assay [bio-protocol.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Crystallographic Analysis of N-(2,3-dichlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-(2,3-dichlorophenyl)benzenesulfonamide. This compound is of interest in medicinal chemistry and materials science due to the presence of the pharmacologically significant sulfonamide functional group.
I. Introduction
This compound belongs to the class of diaryl sulfonamides, which are known for their diverse biological activities. The determination of its single-crystal structure provides invaluable insights into its three-dimensional conformation, intermolecular interactions, and crystal packing. This information is crucial for understanding its structure-activity relationships (SAR) and for the rational design of new drug candidates. The following protocols outline the necessary steps to reproduce the crystallographic analysis of this compound.
II. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from the general synthesis of related sulfonamides.[1]
Materials:
-
Benzenesulfonyl chloride
-
2,3-dichloroaniline
-
Dry pyridine
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline in dry pyridine.
-
Slowly add benzenesulfonyl chloride to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Acidify the mixture to a pH of approximately 5 using hydrochloric acid to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining pyridine and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1]
B. Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. The slow evaporation technique is commonly employed for compounds of this type.[2][3][4][5]
Materials:
-
Purified this compound
-
Ethanol (or a suitable ethanol-water mixture)
-
Small, clean vial or beaker
-
Parafilm or a loose-fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in ethanol at room temperature. Gentle warming can be used to increase solubility, but the solution should be allowed to cool back to room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm containing a few small pinholes or a loose-fitting cap to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, prism-like, colorless single crystals.[1][3]
C. X-ray Data Collection and Structure Refinement
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker P4 or Oxford Diffraction Xcalibur)[1][4]
-
Cryo-system for low-temperature data collection (optional, but recommended)
Procedure:
-
Crystal Mounting: Carefully select a single crystal of suitable size (e.g., 0.28 × 0.2 × 0.11 mm) and mount it on a goniometer head.[1]
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω–2θ scans).[1] Data is typically collected at room temperature (293 K) or low temperature (e.g., 100 K) to minimize thermal vibrations.[1][4]
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction if necessary.
-
-
Structure Solution and Refinement:
-
The crystal structure can be solved using direct methods (e.g., SHELXS).[6]
-
The structural model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[1][6]
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[1]
-
III. Data Presentation
The following tables summarize the crystallographic data for this compound and a selection of its derivatives for comparative purposes.
Table 1: Crystal Data and Structure Refinement for this compound and its Derivatives.
| Parameter | N-(2,3-dichlorophenyl) benzenesulfonamide[1] | N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide[2] | 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide[3] | 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide[4] | N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide[5] |
| Formula | C₁₂H₉Cl₂NO₂S | C₁₃H₁₁Cl₂NO₂S | C₁₂H₈Cl₃NO₂S | C₁₂H₇Cl₄NO₂S | C₁₂H₈Cl₂N₂O₄S |
| Formula Weight | 302.16 | 316.19 | 336.6 | 371.05 | 347.16 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Not specified | Not specified | Not specified | Not specified |
| a (Å) | 8.466 (1) | 14.035 (3) | Not specified | 9.0756 (6) | 8.2197 (5) |
| b (Å) | 9.805 (1) | 12.386 (2) | Not specified | 9.7406 (7) | 15.863 (1) |
| c (Å) | 15.876 (2) | 15.993 (3) | Not specified | 16.432 (1) | 11.0108 (6) |
| β (º) | 92.10 (1) | 98.30 (1) | Not specified | 98.157 (6) | 93.450 (6) |
| Volume (ų) | 1317.0 (3) | 2751.1 (9) | Not specified | 1437.92 (17) | 1433.09 (15) |
| Z | 4 | 8 | Not specified | 4 | 4 |
| Temperature (K) | 293 | 299 | Not specified | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα | Not specified | Mo Kα | Mo Kα |
| Reflections collected | 2824 | Not specified | Not specified | 5584 | 5760 |
| Independent reflections | 2022 | Not specified | Not specified | 2929 | 2923 |
| R-factor | 0.049 | Not specified | Not specified | 0.031 | 0.037 |
IV. Visualizations
The following diagrams illustrate the key workflows and relationships in the crystallographic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(2,3-dichlorophenyl)benzenesulfonamide in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(2,3-dichlorophenyl)benzenesulfonamide is a member of the sulfonamide class of compounds, a well-established group of synthetic antimicrobial agents.[1] Sulfonamides, also known as sulfa drugs, have been pivotal in chemotherapy since the discovery of their antibacterial effects.[1] They are structurally analogous to p-aminobenzoic acid (PABA), a crucial substrate for folate synthesis in bacteria.[2][3] The presence of the dichlorophenyl and benzenesulfonyl moieties in this compound suggests its potential as an antimicrobial agent, operating through mechanisms characteristic of the sulfonamide family. These notes provide an overview of its potential applications, mechanism of action, and standardized protocols for its evaluation in antimicrobial research.
Mechanism of Action: The primary antimicrobial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][4] Bacteria synthesize folic acid from precursor molecules, including PABA. Folic acid is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, and is therefore vital for bacterial growth and replication.[1][2]
By mimicking the structure of PABA, this compound can bind to the active site of DHPS, blocking the conversion of PABA and dihydropteroate diphosphate into dihydropteroic acid.[3][4] This action halts the folate synthesis pathway, leading to a bacteriostatic effect where bacterial proliferation is inhibited.[3] Human cells are unaffected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet.
Caption: Folic acid synthesis pathway and the inhibitory role of this compound.
Quantitative Data Summary
While specific antimicrobial data for this compound is not extensively published, the following table presents representative Minimum Inhibitory Concentration (MIC) values for other benzenesulfonamide derivatives against common bacterial strains. This illustrates the expected format for data presentation and the potential range of activity.
| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Benzenesulfonamide Derivative | Staphylococcus aureus | Positive | 3.9 - 64 | [5][6] |
| Benzenesulfonamide Derivative | Bacillus subtilis | Positive | >100 | [4] |
| Benzenesulfonamide Derivative | Escherichia coli | Negative | 50 - >100 | [4][7] |
| Benzenesulfonamide Derivative | Achromobacter xylosoxidans | Negative | 3.9 | [6] |
Experimental Protocols
The following are detailed protocols for the preliminary assessment of the antimicrobial properties of this compound.
Caption: General workflow for the evaluation of a novel antimicrobial compound.
Protocol 1: Agar Disc Diffusion Assay
This method provides a qualitative preliminary screening of antimicrobial activity.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Positive control antibiotic discs (e.g., Trimethoprim-sulfamethoxazole)
-
Negative control (disc with DMSO)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Incubator (37°C)
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture bacteria overnight. Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn.
-
Disc Application:
-
Aseptically apply sterile paper discs to the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the test compound solution onto a disc.
-
Apply positive and negative control discs to the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter (in mm) of the zone of inhibition around each disc where bacterial growth is absent. A larger zone indicates greater sensitivity to the compound.[5]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of the compound that inhibits visible bacterial growth.[7]
1. Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum prepared as in Protocol 1, then diluted in MHB to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
-
Microplate reader or visual inspection
2. Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well with MHB and inoculum only.
-
Sterility Control: A well with MHB only.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8] If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. This compound | 92589-22-5 | Benchchem [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Problems with N-(2,3-dichlorophenyl)benzenesulfonamide stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2,3-dichlorophenyl)benzenesulfonamide in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution. - Ensure the final concentration of the organic co-solvent is compatible with your experimental system. - Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume for dilution into the aqueous buffer. |
| Loss of compound activity over time in solution. | Degradation of the compound. Sulfonamides can be susceptible to hydrolysis, particularly at acidic pH. | - Prepare fresh solutions before each experiment. - If storage is necessary, store stock solutions at -20°C or -80°C in an anhydrous solvent like DMSO. - For aqueous solutions, adjust the pH to neutral or slightly alkaline (pH 7-8) to minimize hydrolysis.[1] |
| Inconsistent experimental results. | - Incomplete dissolution of the compound. - Degradation of the compound due to improper storage or handling. - Interaction with components of the experimental medium. | - Visually confirm complete dissolution of the compound in the stock solution before further dilution. - Follow recommended storage conditions strictly. - Perform a stability test of the compound in your specific experimental medium (see Experimental Protocols section). |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | - Analyze the degradation products using LC-MS to identify them. Common degradation products of sulfonamides can include cleavage of the sulfonamide bond. - Minimize exposure of the solution to light and elevated temperatures. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
It is recommended to prepare stock solutions in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Benzenesulfonamide, a related compound, is soluble in methanol at 25 mg/mL.
2. How should I store solutions of this compound?
For long-term storage, it is best to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. For short-term storage of aqueous working solutions, it is advisable to keep them at 2-8°C and use them within 24 hours. The solid compound should be stored in a tightly closed container in a dry place.
3. What is the stability of this compound in aqueous solutions?
4. Is this compound sensitive to light?
Many sulfonamides are known to be susceptible to photodegradation.[2][3] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.
5. What are the potential degradation products of this compound?
Based on the degradation pathways of other sulfonamides, potential degradation could involve the cleavage of the S-N bond, leading to the formation of benzenesulfonic acid and 2,3-dichloroaniline.
Data Summary
The following table summarizes the general stability of sulfonamides under different conditions, which can be used as a guideline for this compound.
| Condition | General Stability of Sulfonamides | Recommendation for this compound |
| pH | More stable at neutral to alkaline pH.[1] Hydrolysis can occur at acidic pH.[4][5] | Maintain solution pH between 7 and 8. |
| Temperature | Degradation rate increases with temperature. | Store solutions at low temperatures (-20°C or -80°C for stock, 2-8°C for working solutions). |
| Light | Susceptible to photodegradation.[2][3] | Protect solutions from light. |
| Oxidation | Can be susceptible to oxidation. | Avoid exposure to strong oxidizing agents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general method for determining the stability of this compound in a specific solvent or buffer system over time.
1. Materials and Reagents:
- This compound
- HPLC-grade solvent for stock solution (e.g., DMSO)
- The aqueous buffer or experimental medium to be tested
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile
- HPLC-grade water
- Acid (e.g., formic acid or phosphoric acid) for mobile phase modification
2. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent (e.g., DMSO).
- Dilute the stock solution with the test buffer/medium to the final desired concentration for your experiment.
- Prepare a sufficient volume of this test solution to be sampled at multiple time points.
3. Stability Study Procedure:
- Divide the test solution into several aliquots in appropriate vials (e.g., amber glass vials to protect from light).
- Store the vials under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
- Immediately before analysis, if necessary, quench any potential degradation by freezing the sample or diluting it in the mobile phase.
4. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- A common mobile phase for sulfonamide analysis is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).[6]
- Equilibrate the column with the initial mobile phase conditions.
- Inject a standard solution of this compound to determine its retention time and peak area.
- Inject the samples from the different time points.
- Monitor the chromatogram at a suitable UV wavelength (e.g., determined by a UV scan of the compound).
5. Data Analysis:
- Measure the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of the compound remaining versus time to visualize the stability profile.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound.
Caption: Potential signaling pathways inhibited by benzenesulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. Separation of 2,4-Dichlorophenyl benzenesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing reaction conditions for N-(2,3-dichlorophenyl)benzenesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline in the presence of a base.[1] This is a nucleophilic substitution reaction where the amino group of the aniline attacks the sulfonyl chloride.
Q2: Why is the choice of base important in this synthesis?
Q3: What are some common solvents used for this reaction?
A3: Solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane (DCM) are frequently used.[1] The choice of solvent can influence the solubility of the reactants and the reaction temperature.
Q4: How can I purify the final product?
A4: The most common purification method is recrystallization, often from a dilute ethanol solution.[3][4] After the reaction, the mixture is typically poured into ice-cold water to precipitate the crude product, which is then filtered and washed before recrystallization.[3][4]
Q5: Are there any known side reactions to be aware of?
A5: A potential side reaction is the formation of a bis-sulfonated product if the primary sulfonamide product is deprotonated and reacts with another molecule of benzenesulfonyl chloride. Using appropriate stoichiometry and reaction conditions can minimize this. Additionally, hydrolysis of the benzenesulfonyl chloride can occur if moisture is present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (especially benzenesulfonyl chloride due to hydrolysis).2. Insufficiently basic reaction conditions.3. Low reaction temperature or short reaction time.4. Steric hindrance from the 2,3-dichloroaniline slowing the reaction. | 1. Use fresh or properly stored benzenesulfonyl chloride.2. Ensure the base is added in at least a stoichiometric amount. Consider using a stronger, non-nucleophilic base.3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).4. Consider using a catalyst, such as a copper-based catalyst, which has been shown to be effective in N-arylation of sulfonamides.[5] |
| Formation of Multiple Products (Visible on TLC) | 1. Formation of diarylation product.2. Unreacted starting materials remaining.3. Side reactions due to impurities in starting materials or solvent. | 1. Use a stoichiometric amount of benzenesulfonyl chloride relative to the 2,3-dichloroaniline.2. Increase reaction time or temperature to drive the reaction to completion.3. Ensure the purity of starting materials and use anhydrous solvents. |
| Product is an Oil or Gummy Solid and Difficult to Isolate | 1. Presence of impurities.2. Incomplete precipitation from the reaction mixture. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization.2. Ensure the product is fully precipitated by adding a sufficient amount of cold water and stirring for an extended period. |
| Difficulty in Purifying the Product by Recrystallization | 1. Incorrect recrystallization solvent.2. Presence of persistent impurities. | 1. Screen a variety of solvents or solvent mixtures for recrystallization. Ethanol/water mixtures are a good starting point.[3][4]2. Consider a preliminary purification step, such as a wash with dilute acid to remove any residual aniline and a wash with a non-polar solvent to remove non-polar impurities, before recrystallization. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different bases and solvents on the yield of N-arylsulfonamides, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Base on the Yield of N-phenylbenzenesulfonamide
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridine | - | 0-25 | 100 | [1] |
| Triethylamine (TEA) | THF | Room Temp | 86 | [1] |
| 10% NaOH | - | Room Temp | - | [1] |
| Sodium Carbonate | Water | Room Temp | - | [1] |
Note: While these data are for the synthesis of N-phenylbenzenesulfonamide, they provide a useful starting point for base selection.
Table 2: Effect of Solvent on the N-Arylation of Sulfonamides
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| CH3CN | K3PO4 | Room Temp | 57 | [6] |
| DMF | K3PO4 | Room Temp | - | [6] |
| PhCF3 | K3PO4 | Room Temp | - | [6] |
| DCE | K3PO4 | Room Temp | - | [6] |
| 1,4-Dioxane | CsF | 40 | 95 | [6] |
| THF | CsF | Room Temp | Good | [7] |
| MeCN | CsF | Room Temp | 92 | [7] |
Note: These data are from visible light-mediated and transition-metal-free N-arylation methods but highlight the significant role of the solvent in achieving high yields.
Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from procedures for similar sulfonamide syntheses.[1][3][4]
Materials:
-
Benzenesulfonyl chloride
-
2,3-dichloroaniline
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting aniline is consumed (typically 2-6 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a dilute ethanol solution to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free arylation of sulfonamides via visible light-mediated deamination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02266K [pubs.rsc.org]
- 7. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2,3-dichlorophenyl)benzenesulfonamide Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2,3-dichlorophenyl)benzenesulfonamide recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Crystal Formation
Possible Causes and Solutions
| Cause | Solution |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| Excess Solvent | The most common reason for poor yield is using too much solvent, which keeps the compound dissolved.[1][2][3] Gently heat the solution to evaporate a portion of the solvent and allow it to cool again.[2] |
| Solution Not Saturated | If the initial amount of solid was very small for the volume of solvent, the solution may not be saturated at room temperature. Reduce the solvent volume by evaporation. |
| Cooling Too Rapidly | Rapid cooling can sometimes hinder crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Issue 2: Poor Yield (<80%)
Possible Causes and Solutions
| Cause | Solution |
| Compound Lost in Mother Liquor | A significant amount of the compound may remain dissolved in the solvent after filtration.[1][2] To check for this, take a small sample of the mother liquor and evaporate it. If a significant amount of solid remains, you can recover more product by concentrating the mother liquor and cooling it to obtain a second crop of crystals.[2] |
| Premature Crystallization | The compound may have crystallized on the filter paper or in the funnel during a hot filtration step. Ensure the funnel and receiving flask are pre-heated. |
| Incomplete Initial Dissolution | If the compound was not fully dissolved in the hot solvent, impurities may have been filtered out along with some of the desired product. Ensure complete dissolution before any filtration step. |
| Washing with Inappropriate Solvent | Washing the collected crystals with a solvent in which they are highly soluble will lead to loss of product. Use a minimal amount of ice-cold recrystallization solvent for washing.[1] |
Issue 3: Oiling Out Instead of Crystallizing
Possible Causes and Solutions
| Cause | Solution |
| Solution Cooled Too Quickly | The high concentration of the solute can lead to the formation of a supersaturated oil instead of a crystalline solid.[3] |
| Insoluble Impurities Present | The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil. |
| High Compound Purity | Very pure compounds can sometimes be difficult to crystallize. Try adding a seed crystal. |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound, even at low temperatures. Try a different solvent or a solvent mixture. |
Experimental Protocols
Recrystallization of this compound from Ethanol/Water
This protocol is based on established methods for recrystallizing similar sulfonamide compounds.[4][5][6][7][8][9][10]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel to remove the impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: Based on literature for similar compounds, dilute ethanol is a good starting point.[4][5][6][7][8][9][10] This typically means a mixture of ethanol and water. The optimal ratio may need to be determined empirically.
Q2: How can I determine the right amount of solvent to use? A2: The goal is to use the minimum amount of hot solvent that will fully dissolve the crude product.[1] Add the solvent in small portions to the heated solid until it just dissolves.
Q3: My yield is consistently low. What are the most likely reasons? A3: The most common culprits for low yield are using too much solvent, which leaves a significant amount of your product in the mother liquor, or improper washing of the final crystals.[1][2]
Q4: What should I do if my compound "oils out"? A4: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too quickly.[3] Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.
Q5: How can I get a "second crop" of crystals? A5: A second crop of crystals can be obtained by evaporating some of the solvent from the mother liquor and then cooling the concentrated solution.[2] Be aware that the purity of the second crop is often lower than the first.
Visualizations
Caption: Troubleshooting workflow for low recrystallization yield.
Caption: Experimental workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2,6-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of N-(2,3-dichlorophenyl)benzenesulfonamide in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with N-(2,3-dichlorophenyl)benzenesulfonamide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high IC50/EC50 values) for this compound in our cellular assay. What are the potential causes?
Low apparent potency can stem from several factors, primarily related to the physicochemical properties of the compound and its interaction with the assay components. The most common issues include:
-
Poor Solubility and Precipitation: this compound, like many benzenesulfonamide derivatives, is expected to have low aqueous solubility. The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration than intended.
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Compound Instability: The compound may be unstable in the cell culture medium over the time course of the experiment, degrading into inactive forms.
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Non-specific Binding: The compound might be binding to plasticware or serum proteins in the medium, reducing the free concentration available to interact with the cells.
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Cellular Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cells, preventing it from reaching its intracellular target.
-
Incorrect Target or Pathway: The chosen cell line or assay may not be appropriate to detect the specific biological activity of this compound.
Q2: We noticed a precipitate forming in the wells after adding the compound. How can we address this solubility issue?
Precipitation is a strong indicator that the compound's solubility limit has been exceeded in the assay medium. Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cell toxicity. You can experiment with slightly higher, yet non-toxic, concentrations of DMSO or explore other co-solvents like polyethylene glycol 3350 (PEG3350).
-
Pre-dilution Strategy: Instead of adding a highly concentrated DMSO stock directly to the aqueous medium, perform an intermediate dilution step in a serum-free medium or PBS before the final dilution in the complete cell culture medium.
-
Sonication: Briefly sonicating the diluted compound solution before adding it to the cells can help to break down small aggregates and improve dispersion.
-
Serum Concentration: If your assay allows, reducing the serum concentration might decrease protein binding and improve the availability of the compound. However, this needs to be balanced with maintaining cell health.
-
Kinetic vs. Thermodynamic Solubility: Preparing fresh dilutions immediately before use can take advantage of the kinetic solubility, which is often higher than the thermodynamic (equilibrium) solubility. Over time, the compound may precipitate as it reaches equilibrium.
Q3: How can we determine the actual concentration of the compound in our assay medium?
To confirm the soluble concentration of this compound in your specific assay conditions, you can perform a solubility assessment. A recommended protocol is provided in the "Experimental Protocols" section below. This typically involves preparing a series of dilutions, incubating them under assay conditions, centrifuging to pellet any precipitate, and then quantifying the amount of compound remaining in the supernatant using an analytical method like HPLC-UV or LC-MS.
Q4: Could the low activity be due to the compound degrading in our cell culture medium? How can we test for compound stability?
Yes, compound instability can lead to a loss of activity over time. To assess the stability of this compound in your cell culture medium, you can perform a stability study. The protocol involves incubating the compound in the medium at 37°C for the duration of your assay, taking samples at different time points, and quantifying the amount of intact compound remaining by HPLC-UV or LC-MS. A detailed protocol is available in the "Experimental Protocols" section.
Q5: We are still observing low bioactivity after addressing solubility and stability. What other factors should we consider?
If solubility and stability issues have been ruled out, consider the following:
-
Assay-Specific Interference: Some compounds can interfere with the assay readout itself (e.g., autofluorescence in fluorescence-based assays).[1] It is important to run appropriate controls, including the compound in the absence of cells, to check for such interference.
-
Cell Line Specificity: The biological target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Consider testing the compound in a panel of different cell lines.
-
Mechanism of Action: The compound may act through a mechanism that is not captured by your primary assay. For example, if you are using a proliferation assay, the compound might be inducing a different cellular phenotype, such as differentiation or senescence. It may be beneficial to perform broader phenotypic screening.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low bioactivity of this compound.
Caption: Troubleshooting workflow for low bioactivity.
Quantitative Data
No specific IC50 or EC50 values for this compound were found in the public domain during the literature search. However, to provide a reference point for the expected potency of similar compounds, the following table summarizes the half-maximal effective concentration (EC50) of benzenesulfonamide-bearing imidazole derivatives against two cancer cell lines.
| Compound Derivative | Cell Line | EC50 (µM) |
| Benzenesulfonamide-imidazole derivative with 4-chloro and 3,4-dichlorosubstituents | IGR39 (Malignant Melanoma) | 27.8 ± 2.8 |
| Benzenesulfonamide-imidazole derivative with 4-chloro and 3,4-dichlorosubstituents | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 |
Data from a study on benzenesulfonamide-bearing imidazole derivatives, not this compound itself.[2]
Experimental Protocols
Protocol: Kinetic Solubility Assessment in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in the cell culture medium under assay conditions.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Cell culture medium (the same formulation used in the cellular assay)
-
96-well microplate (polypropylene for better compound recovery)
-
Plate shaker
-
Centrifuge with a plate rotor
-
HPLC-UV or LC-MS system
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Create a serial dilution series in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., 19.5 µM).
-
Dilute into cell culture medium: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to a new 96-well plate containing a larger volume (e.g., 98 µL) of pre-warmed cell culture medium. This will result in a final DMSO concentration of 2% (adjust volumes as needed to match your assay's final DMSO concentration). The final compound concentrations will range from 200 µM down to 0.39 µM.
-
Incubate under assay conditions: Seal the plate and incubate it on a plate shaker at 37°C for a duration that reflects your assay's incubation time (e.g., 2 hours).
-
Pellet insoluble compound: Centrifuge the plate at a high speed (e.g., 4000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantify the soluble fraction: Carefully collect the supernatant from each well, being cautious not to disturb the pellet. Analyze the concentration of this compound in the supernatant using a validated HPLC-UV or LC-MS method.
-
Determine the solubility limit: The highest concentration at which the measured value is close to the nominal concentration is considered the kinetic solubility limit.
Protocol: Compound Stability Assessment in Cell Culture Medium
Objective: To evaluate the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC vials
-
HPLC-UV or LC-MS system
Methodology:
-
Prepare a test solution: Spike pre-warmed cell culture medium with this compound to a final concentration that is below its determined solubility limit (from Protocol 2.1). The final DMSO concentration should match that of your cellular assay.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution, and quench any potential degradation by adding an equal volume of cold acetonitrile. Store this sample at -20°C until analysis.
-
Incubate the test solution: Place the remaining test solution in an incubator at 37°C with 5% CO2.
-
Collect time-point samples: At various time points corresponding to the duration of your cellular assay (e.g., 2, 4, 8, 24, 48 hours), remove aliquots of the test solution, quench with cold acetonitrile, and store at -20°C.
-
Analyze samples: Analyze all samples (T=0 and subsequent time points) by HPLC-UV or LC-MS to determine the concentration of the intact parent compound.
-
Calculate stability: Express the concentration at each time point as a percentage of the T=0 concentration. A significant decrease in concentration over time indicates instability.
Potential Signaling Pathway
While the specific targets of this compound are not well-defined in the literature, some benzenesulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. Inhibition of CA IX can disrupt pH regulation in cancer cells, leading to reduced proliferation and survival. The following diagram illustrates a simplified hypothetical signaling pathway that could be affected.
Caption: Hypothetical signaling pathway involving Carbonic Anhydrase IX.
References
Technical Support Center: Overcoming N-(2,3-dichlorophenyl)benzenesulfonamide Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with N-(2,3-dichlorophenyl)benzenesulfonamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture media?
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium should generally be kept below 0.5%. Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.
Q3: Can I use other solvents besides DMSO?
A3: Yes, other organic solvents can be used to prepare the stock solution. Ethanol and methanol are common alternatives for dissolving hydrophobic compounds for cell culture experiments.[2] As with DMSO, it is essential to determine the maximum tolerated concentration of the chosen solvent for your specific cell line through a vehicle control experiment.
Q4: How does serum in the culture media affect the solubility of my compound?
A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, sequester the compound, making it less available to the cells. The effect of serum on the bioavailability of hydrophobic compounds can be complex and should be considered when interpreting experimental results.
Q5: Should I heat the media to help dissolve the precipitate?
A5: Gentle warming of the culture media to 37°C may help in dissolving the compound during the final dilution step. However, prolonged heating or high temperatures should be avoided as it can degrade the compound or other components of the culture medium.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding the stock solution to the culture media.
This is a common issue when a highly concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.
Troubleshooting Workflow:
A troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Reduce Stock Solution Concentration: High stock concentrations can lead to rapid precipitation upon dilution. Try preparing a lower concentration stock solution in your chosen solvent (e.g., DMSO).
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the stock solution into a small volume of serum-containing media before adding it to the final culture volume.
-
Optimize Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling the tube. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Media: Ensure your culture media is at 37°C before adding the compound. This can sometimes improve solubility.
Issue: Precipitate forms over time during incubation.
This may indicate that the compound is at a concentration that is at or near its limit of solubility in the culture medium, and it is slowly coming out of solution.
Experimental Protocol to Determine Optimal Solvent and Concentration:
References
Technical Support Center: Refinement of N-(2,3-dichlorophenyl)benzenesulfonamide and Related Compounds for In Vivo Studies
Disclaimer: Publicly available scientific literature lacks specific in vivo dosage, pharmacokinetic, and detailed mechanistic data for N-(2,3-dichlorophenyl)benzenesulfonamide. The following information is based on the broader class of benzenesulfonamide derivatives and general principles of in vivo experimental design. Researchers should always conduct thorough dose-finding studies for any new compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of this compound and similar benzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for an in vivo study with a novel benzenesulfonamide derivative?
A1: For a novel compound without prior in vivo data, a starting dose is often estimated from in vitro efficacy data. A common approach is to start with a dose that is expected to achieve a plasma concentration 10- to 100-fold higher than the in vitro IC50 or EC50 value. It is crucial to perform a dose-ranging study, starting with a low dose (e.g., 1-10 mg/kg) and escalating to identify a well-tolerated and effective dose.
Q2: How should I formulate this compound for oral administration in mice?
A2: Benzenesulfonamide derivatives are often poorly soluble in water.[1] Therefore, a suspension or solution in a suitable vehicle is typically required. Common vehicles for poorly soluble compounds include:
-
Aqueous solution with a co-solvent (e.g., DMSO, ethanol, PEG 400). Note that the concentration of organic solvents should be kept to a minimum to avoid toxicity.[2][3]
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Suspension in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC).[2]
-
Oil-based vehicles such as corn oil or sesame oil for highly lipophilic compounds.[3]
A vehicle screening study is recommended to determine the optimal formulation that ensures stability and bioavailability. A common starting point is 0.5% CMC in water.[4]
Q3: What are the potential mechanisms of action for benzenesulfonamide derivatives?
A3: Many benzenesulfonamide derivatives are known to be inhibitors of carbonic anhydrases (CAs).[5][6][7] CAs are involved in various physiological processes, and their inhibition can lead to diuretic, anti-glaucoma, and anti-cancer effects.[7] Some sulfonamides have also been shown to inhibit other targets, such as receptor tyrosine kinases, and may affect signaling pathways like VEGF.[8][9] It is essential to characterize the specific mechanism of your compound of interest.
Q4: What are the general pharmacokinetic properties of sulfonamides?
A4: The pharmacokinetics of sulfonamides can vary widely. They are generally well-absorbed orally and distribute throughout the body.[10][11] Metabolism primarily occurs in the liver, and excretion is mainly through the kidneys.[10][12] Plasma protein binding can be significant and influences the half-life of the compound.[13]
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events
| Question | Possible Cause | Suggested Solution |
| Why are the animals showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at a dose predicted to be safe? | Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.[4] | Include a vehicle-only control group in your study. If toxicity is observed in this group, consider alternative, well-tolerated vehicles like 0.5% methylcellulose or corn oil.[1] |
| Off-Target Effects: The compound may be hitting unintended biological targets. | Perform a broader in vitro screen to identify potential off-target activities. | |
| Rapid Absorption and High Cmax: The formulation may lead to a rapid spike in plasma concentration. | Consider a formulation that provides a slower release profile or split the daily dose into multiple smaller doses. | |
| Metabolite Toxicity: A metabolite of the parent compound could be toxic. | Conduct a pilot metabolite identification study. |
Issue 2: Lack of Efficacy
| Question | Possible Cause | Suggested Solution |
| Why is the compound not showing the expected biological effect in vivo, even at high doses? | Poor Bioavailability: The compound may not be well-absorbed or may be rapidly metabolized. | Conduct a pharmacokinetic study to measure plasma and tissue concentrations of the compound. Consider alternative routes of administration (e.g., intraperitoneal injection) or formulation strategies to improve absorption.[3] |
| Insufficient Target Engagement: The compound may not be reaching its biological target at a high enough concentration. | If possible, measure target engagement in vivo (e.g., by assessing a downstream biomarker). | |
| Inappropriate Animal Model: The chosen animal model may not be relevant to the human disease or the compound's mechanism of action. | Re-evaluate the rationale for the selected animal model. |
Issue 3: High Variability in Results
| Question | Possible Cause | Suggested Solution |
| Why is there a large variation in the response to the compound between individual animals? | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure all technical staff are properly trained in the administration technique (e.g., oral gavage).[14][15] For suspensions, ensure the formulation is homogenous before each administration. |
| Biological Variability: Inherent biological differences between animals. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups. | |
| Stress-Induced Effects: The stress from handling and dosing can influence experimental outcomes.[14] | Acclimate the animals to the procedures before the start of the study. |
Quantitative Data for Related Benzenesulfonamide Derivatives
The following table summarizes data for illustrative purposes. These values are not directly applicable to this compound and should be used as a general reference only.
| Compound Class | In Vivo Model | Dosing Route | Effective Dose Range | Observed Effects |
| Benzenesulfonamide CA Inhibitors | Mouse (Anticonvulsant model) | Oral | 10-100 mg/kg | Seizure protection[16] |
| Diarylamide UT Inhibitor | Rat (Diuretic model) | Oral | 4 mg/kg | Diuretic effect[1] |
| Benzenesulfonamide Derivatives | Mouse (Antitumor model) | Intravenous | 3.6-15.6 mg/kg | Antitumor activity[15] |
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
-
Formulation Preparation:
-
For a suspension, weigh the desired amount of this compound and the vehicle components (e.g., 0.5% w/v carboxymethyl cellulose in sterile water).
-
Mix thoroughly to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the correct dosing volume. The typical maximum oral gavage volume for a mouse is 10 ml/kg.[17]
-
Gently restrain the mouse.
-
Insert a proper-sized, ball-tipped gavage needle into the esophagus. Do not force the needle.[17]
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.[17]
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity.
-
Record body weights at regular intervals.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
Signaling Pathways and Workflows
Plausible Signaling Pathway for a Benzenesulfonamide Derivative (VEGF Inhibition)
Many small molecule inhibitors, including some with a sulfonamide moiety, can target receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of this pathway can block angiogenesis, a key process in tumor growth.
Caption: Hypothetical inhibition of the VEGF signaling pathway.
General Experimental Workflow for In Vivo Dosage Refinement
This workflow outlines the logical steps for determining an effective and well-tolerated dose for a novel compound in an animal model.
Caption: Workflow for in vivo dosage refinement.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Sulfonamides [pharmacology2000.com]
- 12. Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. atsjournals.org [atsjournals.org]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Addressing off-target effects of N-(2,3-dichlorophenyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,3-dichlorophenyl)benzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or High Cytotoxicity | Off-target effects are common with benzenesulfonamide derivatives. The compound may be inhibiting essential cellular kinases or other enzymes. | 1. Perform a dose-response curve to determine the IC50 value in your cell line.[1] 2. Consider performing a kinase screen to identify potential off-target kinases. 3. If the intended target is not essential for cell survival, consider using a lower, non-toxic concentration for your experiments. 4. Review the literature for known off-target effects of similar compounds. |
| Compound Precipitation in Cell Culture Media | This compound, like many small molecules, may have low aqueous solubility. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%). 2. Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in pre-warmed cell culture media with vigorous vortexing. 3. Visually inspect the media for any signs of precipitation after dilution. 4. If precipitation persists, consider using a different formulation or a lower concentration of the compound. |
| Inconsistent or Non-reproducible Results | This could be due to compound instability, degradation, or inconsistent target engagement. | 1. Prepare fresh dilutions of the compound from a stock solution for each experiment. 2. Assess the stability of the compound in your experimental buffer and temperature conditions. 3. Confirm target engagement in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA). |
| No Observable Effect at Expected Concentrations | The compound may not be engaging its intended target in your specific cellular context, or the downstream signaling pathway may be compensated for. | 1. Verify target engagement using a direct binding assay or CETSA. 2. Ensure the target protein is expressed in your cell line of interest. 3. Investigate downstream signaling pathways to confirm modulation upon compound treatment. 4. Consider the possibility that the compound is a weak inhibitor of its intended target. |
Frequently Asked Questions (FAQs)
Q1: What are the known or potential primary targets of this compound?
While the specific primary target of this compound is not definitively established in publicly available literature, the benzenesulfonamide scaffold is a common feature in inhibitors of several enzyme families. Potential targets include:
-
Carbonic Anhydrases (CAs): Benzenesulfonamides are a well-known class of CA inhibitors. Different isoforms of CAs are involved in various physiological processes, and their inhibition can have diverse effects.[2][3][4]
-
Kinases: Various benzenesulfonamide derivatives have been shown to possess kinase inhibitory activity.[1]
-
SHP2 Phosphatase: The 2,3-dichlorophenyl moiety is a key structural feature in some allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in cell signaling.[5][6]
Q2: What are the likely off-target effects of this compound?
Given the promiscuous nature of some benzenesulfonamide-based inhibitors, researchers should be aware of potential off-target effects, which may include:
-
Inhibition of unintended kinases: A broad-spectrum kinase screen is advisable to rule out off-target kinase inhibition.
-
Inhibition of various carbonic anhydrase isoforms: If not the intended target, inhibition of CAs can lead to changes in pH homeostasis.
-
Cardiovascular effects: Some sulfonamide derivatives have been reported to affect cardiovascular parameters such as perfusion pressure and coronary resistance.[7][8]
It is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of the intended target's modulation.
Q3: How can I determine if this compound is engaging its target in my cellular experiments?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Below is a diagram illustrating the workflow for a typical CETSA experiment.
References
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 8. Cardiovascular effects and safety of (non-aspirin) NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-(2,3-dichlorophenyl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of N-(2,3-dichlorophenyl)benzenesulfonamide and other poorly soluble benzenesulfonamide derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: While specific data for this compound is limited in public literature, benzenesulfonamides, as a class, often exhibit poor aqueous solubility.[1][2] This low solubility is a primary reason for poor oral bioavailability as it limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Factors affecting oral bioavailability also include drug permeability, first-pass metabolism, and susceptibility to efflux mechanisms.[4]
Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[3][5]
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[3][6]
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Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7][8][9]
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Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[3][7]
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Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in the body.[10][11]
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my compound?
A3: The choice of strategy depends on the specific physicochemical properties of your compound, such as its solubility, permeability (as per the Biopharmaceutics Classification System - BCS), melting point, and logP. For instance, for a BCS Class II drug (low solubility, high permeability) like many sulfonamides, strategies focusing on improving solubility and dissolution rate are most effective.[12][13] Lipid-based formulations are often suitable for lipophilic drugs.[8][9][14]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development of formulations for this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro dissolution rate despite formulation efforts. | - Inadequate particle size reduction.- Inappropriate polymer or carrier selection for solid dispersion.- Drug recrystallization in the formulation.- Insufficient surfactant concentration in lipid-based formulations. | - Further reduce particle size using techniques like wet media milling.[13]- Screen a variety of polymers with different properties (e.g., PVP, HPMC) for solid dispersions.[13]- Characterize the solid-state of the drug in the formulation using techniques like XRD or DSC to check for crystallinity.- Optimize the concentration of surfactants and co-surfactants in lipid-based formulations.[14] |
| High variability in in vivo pharmacokinetic data. | - Food effects on drug absorption.[4]- Inconsistent gastric emptying times.- Formulation instability in the GI tract. | - Conduct food-effect studies to understand the impact of food on bioavailability.[4]- Consider developing a controlled-release formulation to minimize the impact of gastric emptying variations.- Evaluate the stability of your formulation in simulated gastric and intestinal fluids. |
| Poor in vitro-in vivo correlation (IVIVC). | - Dissolution method is not biorelevant.- Involvement of active transport or significant first-pass metabolism. | - Develop a dissolution method that better mimics the in vivo conditions by using biorelevant media (e.g., FaSSIF, FeSSIF).[3][10]- Investigate the potential for P-glycoprotein (P-gp) efflux and metabolism by cytochrome P450 enzymes.[15] |
| Evidence of P-glycoprotein (P-gp) efflux limiting absorption. | - The compound is a substrate for the P-gp efflux pump. | - Co-administer with a known P-gp inhibitor in preclinical studies to confirm P-gp involvement.[15]- Design formulations with excipients that have P-gp inhibitory activity (e.g., Vitamin E TPGS, Gelucire 44/14).[16]- Consider a prodrug approach to mask the P-gp recognition site.[17] |
Section 3: Data Presentation
The following tables summarize quantitative data from studies on enhancing the bioavailability of celecoxib, a benzenesulfonamide derivative, which can serve as a reference.
Table 1: Comparison of Bioavailability Enhancement Strategies for Celecoxib
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Compared to Pure Drug) | Reference |
| Nanosuspension (Wet Media Milling) | Optimized nanocrystals with PVP VA64 and SDS showed significantly increased Cmax and AUC. | 3.1-fold increase in AUC | [13] |
| Nanoformulation (Dry Co-milling) | Enhanced solubility (4.8-fold) and dissolution rate (>85% in 20 min). | 1.45-fold increase in relative bioavailability (compared to Celebrex®) | [5][12] |
| Solid Dispersion with Mesoporous Carriers | Amorphous celecoxib resulted in a 9-fold increase in solubility. | 1.72-fold increase in oral bioavailability | [7] |
| Lipid-Based Formulation (in dynamic gastrointestinal model) | Co-administration with a high-fat meal increased bioaccessibility. | 2-fold increase in total bioaccessibility | [4] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol is adapted from a study on celecoxib and can be used as a starting point for this compound.
-
Screening of Stabilizers:
-
Prepare a 1% (w/v) aqueous solution of various stabilizers (e.g., PVP VA64, SDS, Poloxamer 188).
-
Add an excess amount of this compound to each stabilizer solution.
-
Shake for 48 hours at room temperature.
-
Filter the suspensions and analyze the filtrate for drug concentration to determine the solubility in each stabilizer solution. Select the stabilizer that provides the highest solubility.
-
-
Preparation of Nanosuspension:
-
Disperse the selected stabilizer(s) in deionized water.
-
Add this compound to the stabilizer solution to form a presuspension.
-
Charge a planetary ball mill with grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Add the presuspension to the mill.
-
Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 1-4 hours).
-
Collect the nanosuspension and separate the grinding media.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering.
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Characterize the solid-state of the drug nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Protocol 2: In Vitro Dissolution Testing of a Poorly Soluble Drug Formulation
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.[18]
-
Dissolution Medium:
-
Start with a simple medium like 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Also test in phosphate buffer pH 6.8 to simulate intestinal fluid.
-
For poorly soluble drugs, it may be necessary to use a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to achieve sink conditions.[10]
-
For a more biorelevant assessment, use simulated gastric and intestinal fluids (FaSSGF, FeSSGF, FaSSIF, FeSSIF).[10]
-
-
Test Conditions:
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
-
Procedure:
-
Place the dosage form in the dissolution vessel.
-
Start the apparatus.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (or another appropriate strain).
-
Formulations:
-
Administer the test formulation (e.g., nanosuspension, solid dispersion).
-
Administer a control formulation (e.g., an aqueous suspension of the pure drug).
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For absolute bioavailability determination, an intravenous (IV) formulation will also be needed.
-
-
Dosing:
-
Administer the formulations orally via gavage.
-
The dose will depend on the expected efficacy and toxicity of the compound.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[19]
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Section 5: Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: N-(2,3-dichlorophenyl)benzenesulfonamide Storage and Handling
This technical support center provides guidance on the proper storage and handling of N-(2,3-dichlorophenyl)benzenesulfonamide to minimize degradation and ensure experimental reproducibility. The information is compiled from safety data sheets and scientific literature on the stability of related sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry and cool place.[1] For optimal protection, especially for long-term storage, an amber glass bottle is recommended to shield the compound from light.[1] While the product is chemically stable at room temperature, avoiding excessive heat and humidity is crucial.[1]
Q2: I've noticed a change in the color/texture of my stored this compound. What could be the cause?
A2: A change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or clumping, may indicate degradation. This could be due to exposure to light, moisture, or elevated temperatures over time. It is advisable to perform a quality control check, such as measuring the melting point or running a purity analysis (e.g., by HPLC), before using the material in a critical experiment.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound and the known degradation patterns of other sulfonamides, the primary degradation pathways are likely to be hydrolysis, photolysis, and thermolysis.
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, which would yield benzenesulfonic acid and 2,3-dichloroaniline.[2][3]
-
Photolysis: Exposure to UV light can induce degradation of sulfonamides. The specific degradation products would depend on the wavelength and intensity of the light source.
-
Thermolysis: While generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal decomposition.[4][5]
Q4: How can I test the purity of my this compound if I suspect degradation?
A4: A straightforward method to assess purity is by High-Performance Liquid Chromatography (HPLC) with UV detection. A loss of purity would be indicated by a decrease in the area of the main peak corresponding to the intact compound and the appearance of new peaks corresponding to degradation products. For a more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Verify the purity of the stored compound using HPLC. 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Ensure proper storage conditions are maintained for all stock solutions and solid material. |
| Change in physical appearance (color, clumping) | Exposure to moisture, light, or heat. | 1. Discard the affected batch of the compound. 2. Review storage procedures to ensure the compound is protected from environmental factors. Store in a desiccator in a dark, cool place. |
| Poor solubility of the compound | Potential formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a recommended solvent to check for insolubles. 2. If insolubles are present, it is a strong indicator of degradation. The material should not be used. |
Quantitative Data on Stability
| Condition | Parameter | Time Point | Hypothetical Purity (%) |
| Recommended Storage | 2-8°C, dry, dark | 12 months | >99% |
| Accelerated Storage | 40°C, 75% RH | 3 months | 95-98% |
| Light Exposure | ICH Q1B photostability | 24 hours | 90-95% |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 48 hours | 85-90% |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | 48 hours | 90-95% |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound under elevated temperature and humidity.
Methodology:
-
Accurately weigh approximately 10 mg of this compound into three separate amber glass vials.
-
Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH).
-
At time points 0, 1, 2, and 3 months, remove one vial.
-
Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dissolve the entire content of the aged vial in the same solvent to the same concentration.
-
Analyze both the standard and the aged sample by HPLC with UV detection.
-
Calculate the percentage of the remaining compound in the aged sample relative to the initial time point.
Protocol 2: Photostability Study
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Prepare two sets of samples: one exposed to light and one control group wrapped in aluminum foil to protect it from light.
-
For each set, weigh approximately 10 mg of the compound into clear glass vials.
-
Place both sets of vials in a photostability chamber compliant with ICH Q1B guidelines (providing both UV and visible light).
-
After the specified duration of exposure, prepare solutions of both the exposed and control samples at a concentration of 1 mg/mL in a suitable solvent.
-
Analyze the solutions by HPLC.
-
Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(2,3-dichlorophenyl)benzenesulfonamide NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,3-dichlorophenyl)benzenesulfonamide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectral pattern for this compound?
A1: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons on the two aromatic rings and the sulfonamide N-H proton. The aromatic protons typically appear in the region of 6.50-8.00 ppm. The exact chemical shifts and coupling patterns can be influenced by the deuterated solvent used. The sulfonamide proton (-SO₂NH-) is a singlet and its chemical shift is highly variable, often appearing between 8.78 and 10.15 ppm.[1]
Q2: Which deuterated solvent is recommended for the NMR analysis of this compound?
A2: Chloroform-d (CDCl₃) is a commonly used solvent for many organic compounds, including sulfonamides, due to its ability to dissolve a wide range of substances and its relative ease of removal.[2] However, if solubility is an issue, or if peak overlap occurs in the aromatic region, using a different solvent such as acetone-d₆, DMSO-d₆, or benzene-d₆ is recommended.[3] The choice of solvent can significantly influence the chemical shifts of the aromatic protons and the N-H proton.[4]
Q3: How can I confirm the identity of the N-H proton signal in my spectrum?
A3: The signal corresponding to the N-H proton can be definitively identified by performing a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.[3]
Q4: What are some common impurities that might be observed in the NMR spectrum of this compound?
A4: Common impurities may include residual solvents from the synthesis and purification steps, such as ethanol, chloroform, or ethyl acetate.[3] Starting materials like 2,3-dichloroaniline and benzenesulfonyl chloride, or byproducts from their reaction, could also be present. It is advisable to consult tables of known NMR chemical shifts for common laboratory solvents and reagents to identify these impurity signals.[5]
Troubleshooting Guides
Problem 1: Poor Signal Resolution or Broad Peaks
Possible Causes:
-
Sample Concentration is too High: Excessively concentrated samples can lead to increased viscosity and line broadening.[1]
-
Presence of Particulate Matter: Undissolved material or dust in the NMR tube can degrade the magnetic field homogeneity.
-
Poor Shimming: The magnetic field may not be sufficiently homogenous across the sample.
Solutions:
| Step | Action | Rationale |
|---|---|---|
| 1 | Dilute the sample. | Lowering the concentration can reduce viscosity-related line broadening. |
| 2 | Filter the sample. | Pass the sample through a small cotton or glass wool plug in a Pasteur pipette to remove any suspended solids. |
| 3 | Re-shim the spectrometer. | Carefully adjust the shim coils to optimize the magnetic field homogeneity. |
Problem 2: Overlapping Signals in the Aromatic Region
Possible Cause:
-
Solvent Effects: The chemical shifts of aromatic protons can be very similar in certain solvents, leading to signal overlap.
Solutions:
| Step | Action | Rationale |
|---|---|---|
| 1 | Change the deuterated solvent. | Switching to a solvent with different magnetic anisotropy, such as from CDCl₃ to benzene-d₆, can alter the chemical shifts of the aromatic protons and improve separation.[3] |
| 2 | Increase the magnetic field strength. | If available, using a higher field NMR spectrometer will increase the dispersion of the signals. |
Problem 3: Presence of a Broad Singlet Around 1.56 ppm in CDCl₃
Possible Cause:
-
Water Contamination: The deuterated solvent may have absorbed moisture from the atmosphere.
Solutions:
| Step | Action | Rationale |
|---|---|---|
| 1 | Use a fresh, sealed vial of deuterated solvent. | Minimizes the chance of using a solvent that has already been exposed to atmospheric moisture. |
| 2 | Store deuterated solvents properly. | Keep solvent bottles tightly capped and consider storing them over a drying agent like molecular sieves. |
| 3 | Dry the NMR tube before use. | Heating the NMR tube in an oven and cooling it in a desiccator before preparing the sample can remove residual moisture. |
Experimental Protocols
1. Sample Preparation for ¹H NMR Spectroscopy
-
Weigh approximately 5-10 mg of dry this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
2. D₂O Exchange for N-H Proton Identification
-
Acquire a standard ¹H NMR spectrum of the sample following the protocol above.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube securely and shake it vigorously for 30 seconds to ensure thorough mixing.
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum.
-
Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in the second spectrum.
Data Presentation
Table 1: Recommended Deuterated Solvents and Their Properties
| Solvent | Abbreviation | Typical Residual ¹H Signal (ppm) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | Good for a wide range of organic compounds.[2] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Useful for resolving overlapping aromatic signals.[3] |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 | High polarity, good for less soluble compounds.[2] |
| Benzene-d₆ | C₆D₆ | 7.16 | Can induce significant shifts in aromatic proton resonances.[3] |
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting decision pathway for common NMR spectroscopy issues.
References
Validation & Comparative
A Comparative Analysis of N-(2,3-dichlorophenyl)benzenesulfonamide and Other Benzenesulfonamide Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-(2,3-dichlorophenyl)benzenesulfonamide with other benzenesulfonamide derivatives, focusing on their anticancer properties. This report synthesizes available experimental data on their biological activities, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer effects. This guide focuses on this compound and its comparison with other structurally related benzenesulfonamide derivatives, particularly those with different dichlorophenyl substitution patterns. The positioning of chloro groups on the phenyl ring can significantly influence the compound's biological activity, making comparative studies crucial for understanding structure-activity relationships (SAR).
Comparative Cytotoxicity
While a direct comparative study of the cytotoxic effects of this compound against its isomers under identical experimental conditions is not extensively documented in the public domain, existing research on various dichlorinated benzenesulfonamide derivatives allows for a broader analysis.
One study investigated the anticancer activity of a series of benzenesulfonamide-bearing imidazole derivatives. Within this series, compounds featuring a 3,4-dichlorophenyl substituent demonstrated notable cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. The most active of these compounds displayed EC50 values of 20.5 µM against MDA-MB-231 and 27.8 µM against IGR39 cells[1][2]. Although these are not direct N-aryl benzenesulfonamides, the data highlights the contribution of the dichlorophenyl moiety to the cytotoxic potential.
For a more direct, albeit still limited, comparison, the crystallographic structures of several dichlorophenyl benzenesulfonamides have been determined, including this compound, N-(2,4-dichlorophenyl)benzenesulfonamide, N-(2,5-dichlorophenyl)benzenesulfonamide, and N-(3,5-dichlorophenyl)benzenesulfonamide[3][4][5][6][7]. These studies provide the foundational structural information that influences biological activity, though they do not contain comparative cytotoxicity data.
To facilitate future comparative studies, a standardized cytotoxicity assay protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method to assess cell viability.
Table 1: Cytotoxicity of Selected Dichlorinated Benzenesulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Benzenesulfonamide-imidazole with 3,4-dichloro substituent | MDA-MB-231 | 20.5 | [1][2] |
| Benzenesulfonamide-imidazole with 3,4-dichloro substituent | IGR39 | 27.8 | [1][2] |
Note: Data for this compound from a direct comparative study is not currently available in the reviewed literature.
Signaling Pathways and Mechanism of Action
Benzenesulfonamide derivatives are known to exert their anticancer effects through the modulation of various signaling pathways. Key pathways implicated include the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, such as TrkA. Furthermore, induction of apoptosis via the Bcl-2 family of proteins and caspases is a common mechanism.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8][9][10][11][12]. Several benzenesulfonamide derivatives have been identified as inhibitors of this pathway. While specific data for this compound is limited, the general mechanism involves the inhibition of PI3K or mTOR kinases, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzenesulfonamide derivatives.
TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon activation by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades like the Ras/MAPK and PI3K pathways, promoting cell survival and differentiation. Aberrant TrkA signaling has been implicated in various cancers. Some benzenesulfonamide analogs have been identified as inhibitors of TrkA, suggesting a potential therapeutic strategy for cancers with overactive TrkA signaling.
Figure 2: Overview of the TrkA signaling pathway and its inhibition by benzenesulfonamide derivatives.
Apoptosis Induction via Bcl-2 Family Proteins
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[13][14][15]. Many anticancer agents, including benzenesulfonamide derivatives, function by tipping this balance in favor of apoptosis. This can occur through the downregulation of anti-apoptotic proteins and/or the upregulation of pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Figure 3: The role of benzenesulfonamide derivatives in inducing apoptosis through the Bcl-2 family pathway.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-(aryl)benzenesulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride. The following is a representative protocol.
Materials:
-
Benzenesulfonyl chloride
-
2,3-dichloroaniline
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another appropriate solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), aqueous solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
Dissolve 2,3-dichloroaniline (1 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with dilute HCl, water, and saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.
Conclusion
This compound belongs to a class of compounds with significant potential in anticancer drug discovery. While direct comparative data for this specific molecule is still emerging, the broader analysis of dichlorinated benzenesulfonamide derivatives suggests that the substitution pattern on the phenyl ring is a critical determinant of biological activity. The primary mechanisms of action appear to involve the inhibition of key cell signaling pathways such as PI3K/Akt/mTOR and TrkA, as well as the induction of apoptosis through the modulation of Bcl-2 family proteins. Further head-to-head comparative studies of this compound and its isomers are warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for further development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 4. N-(2,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]
- 11. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis, Bcl-2 family proteins and caspases: the ABCs of seizure-damage and epileptogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
Validation of N-(2,3-dichlorophenyl)benzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary focus is on the tumor-associated isoform Carbonic Anhydrase IX (CA IX), a key regulator of pH in the tumor microenvironment and a validated target for cancer therapy.
Performance Comparison with Alternative Inhibitors
Due to the absence of specific inhibitory data for N-(2,3-dichlorophenyl)benzenesulfonamide, this section presents the inhibitory constants (Kᵢ) for structurally similar benzenesulfonamide derivatives and the standard clinical inhibitor, Acetazolamide, against key human carbonic anhydrase isoforms. This comparative data allows for an estimation of the potential potency and selectivity of the target compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-chloro-3-nitro-benzenesulfonamide | 8,130 | 96 | 3.1 | 54.3 |
| 3-chloro-4-fluoro-benzenesulfonamide | 1,230 | 71 | 6.3 | 71.4 |
| 3,4-dichloro-benzenesulfonamide | 1,500 | 82 | 7.5 | 81.3 |
| 2,5-dichloro-benzenesulfonamide | 9,870 | 91 | 8.1 | 92.4 |
| 2,4-dichloro-benzenesulfonamide | 7,650 | 89 | 9.7 | 89.2 |
| 3-chloro-benzenesulfonamide | 960 | 69 | 10.3 | 73.1 |
Data compiled from multiple sources for comparative purposes. hCA I and hCA II are ubiquitous cytosolic isoforms, while hCA IX and hCA XII are transmembrane, tumor-associated isoforms.
Experimental Protocols
To validate the inhibitory activity of this compound against carbonic anhydrase isoforms, the following established methodologies are recommended.
Synthesis of this compound
The synthesis of this compound can be achieved by reacting benzenesulfonyl chloride with 2,3-dichloroaniline.
Materials:
-
Benzenesulfonyl chloride
-
2,3-dichloroaniline
-
An appropriate solvent (e.g., pyridine or dichloromethane)
-
Ice bath
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,3-dichloroaniline in the chosen solvent in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change. This pH change is monitored using a pH indicator. The rate of the reaction is determined by the change in absorbance of the indicator over time.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (and other inhibitors for comparison) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (or other suitable buffer)
-
Sodium sulfate (to maintain ionic strength)
-
Phenol red (or another suitable pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
The CA-catalyzed CO₂ hydration activity is measured on a stopped-flow instrument.
-
The reaction is initiated by mixing equal volumes of the enzyme solution (in buffer) and the CO₂-saturated solution (in buffer with the pH indicator).
-
The change in absorbance of the pH indicator is followed over time (typically for 10-100 seconds).
-
For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor before mixing with the CO₂ solution.
-
The initial rates of the reaction are calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive inhibitor).
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Hypoxia-induced signaling pathway leading to CA IX expression and its role in pH regulation.
Experimental Workflow for Validation of this compound
Caption: Workflow for the synthesis, characterization, and validation of the inhibitor.
Comparative Analysis of PF-74 and Benzenesulfonamide Analogs as HIV-1 Capsid Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental evaluation of two classes of HIV-1 capsid-targeting compounds.
This guide provides a comprehensive comparison between the well-characterized HIV-1 inhibitor, PF-74, and the broader class of N-(phenyl)benzenesulfonamide derivatives. While specific data for N-(2,3-dichlorophenyl)benzenesulfonamide as an HIV-1 inhibitor is not extensively available in peer-reviewed literature, this comparison leverages data from related benzenesulfonamide analogs to provide a valuable overview for researchers in the field.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a critical viral structure involved in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly. Its essential roles make it a promising target for antiretroviral therapy. PF-74 is a potent small molecule that binds to the HIV-1 capsid, disrupting its function. Similarly, various benzenesulfonamide derivatives have been investigated for their anti-HIV-1 activity, targeting different viral proteins and processes. This guide will delve into the comparative aspects of these inhibitor classes.
Mechanism of Action
PF-74 and related compounds target the HIV-1 capsid protein (CA), specifically at the binding pocket located at the interface of two adjacent CA protomers. This binding has a dual effect: at low concentrations, it can stabilize the capsid, while at high concentrations, it accelerates uncoating, both of which are detrimental to successful infection. This interference disrupts the normal processes of reverse transcription and nuclear import.
The benzenesulfonamide scaffold has been explored for its potential to inhibit various HIV-1 proteins. While not as extensively characterized as capsid binders, certain derivatives have shown inhibitory activity, suggesting they may interfere with viral entry or replication through different mechanisms.
Cross-Validation of N-(2,3-dichlorophenyl)benzenesulfonamide Activity: A Comparative Analysis Across Cell Lines
A comprehensive review of existing literature reveals a notable gap in the specific experimental data required for a direct cross-validation of N-(2,3-dichlorophenyl)benzenesulfonamide's activity across different cell lines. While the broader class of benzenesulfonamides has been extensively studied for its anti-cancer properties, specific quantitative data on the cytotoxic, apoptotic, and cell cycle effects of this particular dichlorophenyl derivative remains elusive in publicly available research.
This guide, therefore, aims to provide a framework for such a comparative study by outlining the established experimental protocols and theoretical signaling pathways relevant to benzenesulfonamide compounds. The provided methodologies and diagrams can serve as a blueprint for researchers and drug development professionals to systematically evaluate the efficacy of this compound and compare its performance against other therapeutic alternatives.
Comparative Cytotoxicity of Benzenesulfonamide Derivatives
While specific IC50 values for this compound are not available, studies on structurally related compounds provide insights into the potential range of activity. For instance, various benzenesulfonamide-bearing imidazole derivatives have demonstrated cytotoxicity in the micromolar range against cell lines such as the triple-negative breast cancer cell line MDA-MB-231 and the malignant melanoma cell line IGR39.[1] Similarly, other sulfonamide derivatives have shown cytotoxic effects on HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cell lines.[2]
To facilitate a direct comparison, the following table structure is proposed for summarizing future experimental data on this compound.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Compound 1 IC50 (µM) | Alternative Compound 2 IC50 (µM) |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., HCT116 | Colorectal Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., Jurkat | T-cell Leukemia | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Potential Signaling Pathways and Visualizations
Benzenesulfonamide derivatives are known to exert their anti-cancer effects through various signaling pathways. While the specific pathways modulated by this compound require experimental validation, plausible targets include pathways involved in apoptosis and cell cycle regulation.
Caption: Potential intrinsic apoptosis pathway activated by this compound.
Caption: Hypothesized inhibition of cell cycle progression by this compound.
Caption: General experimental workflow for cross-validating the activity of the compound.
References
A Comparative Analysis of N-(2,3-dichlorophenyl)benzenesulfonamide and its 3,5-dichloro Isomer for Researchers and Drug Development Professionals
A detailed examination of the structural, physicochemical, and potential biological activities of N-(2,3-dichlorophenyl)benzenesulfonamide and its 3,5-dichloro isomer reveals key differences dictated by the seemingly subtle shift in chlorine atom placement on the phenyl ring. This guide synthesizes available data to provide a comparative overview for researchers and scientists in the field of drug discovery and development.
This comparison guide delves into the synthesis, structural characteristics, and potential biological relevance of two isomeric dichlorophenylbenzenesulfonamides. While direct comparative biological studies are limited, an analysis of their physicochemical properties and the known biological activities of related compounds provides valuable insights into their potential as scaffolds for drug design. The positioning of the chlorine atoms on the N-phenyl ring significantly influences the conformational and electronic properties of these molecules, which in turn are expected to impact their interactions with biological targets.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of the two isomers is presented below. These properties are crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | N-(3,5-dichlorophenyl)benzenesulfonamide |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol | 302.18 g/mol |
| CAS Number | 92589-22-5 | 54129-15-6 |
| Dihedral Angle between Benzene Rings | 54.8 (2)°[1] | 57.0 (1)°[2] |
The seemingly minor difference in the dihedral angle between the two benzene rings, influenced by the chlorine substitution pattern, can have a significant impact on the overall three-dimensional shape of the molecules. This, in turn, can affect how they fit into the binding pockets of target proteins.
Synthesis and Experimental Protocols
The synthesis of both this compound and its 3,5-dichloro isomer typically follows a standard procedure for the formation of sulfonamides.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-(dichlorophenyl)benzenesulfonamides.
Experimental Protocol for N-(3,5-dichlorophenyl)benzenesulfonamide
A solution of benzenesulfonyl chloride is reacted with 3,5-dichloroaniline in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is typically heated to ensure completion. Upon cooling, the product, N-(3,5-dichlorophenyl)benzenesulfonamide, precipitates out of the solution and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[2][3]
Experimental Protocol for this compound
The synthesis of this compound follows a similar procedure. Benzenesulfonyl chloride is reacted with 2,3-dichloroaniline. The workup and purification steps are analogous to those for the 3,5-dichloro isomer, involving precipitation, filtration, and recrystallization to obtain the pure compound.
Comparative Biological Activity and Potential Targets
Potential as Enzyme Inhibitors
The 2,3-dichlorophenyl moiety is a known structural feature in potent and selective allosteric inhibitors of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2).[1] This suggests that This compound could be a candidate for investigation as an SHP2 inhibitor. The 2,3-dichloro substitution pattern appears to be favorable for binding to an allosteric pocket on the enzyme, leading to its inhibition.[1]
Conversely, the 3,5-dichloro substitution pattern is found in other biologically active molecules. For instance, the core structure of 2,4-dichloro-N-(3,5-dichloro...phenyl)benzenesulfonamide has been explored in the context of developing antidiabetic agents.
Signaling Pathway Implication: SHP2 Inhibition
The potential inhibition of SHP2 by this compound would place it within the RAS-MAPK signaling pathway, a critical pathway in cell proliferation, differentiation, and survival.
Caption: Potential involvement of this compound in the RAS-MAPK pathway via SHP2 inhibition.
Structure-Activity Relationship (SAR) Insights
The positioning of the chlorine atoms is a key determinant of the molecule's electronic and steric properties.
-
This compound : The ortho and meta positioning of the chlorine atoms can induce a specific conformational preference and create a distinct electronic environment. The proximity of the ortho chlorine to the sulfonamide linkage may influence the rotational freedom around the N-phenyl bond. This specific arrangement is recognized by the allosteric site of SHP2.[1]
-
N-(3,5-dichlorophenyl)benzenesulfonamide : The meta-positioning of both chlorine atoms results in a different electronic distribution and steric profile compared to the 2,3-isomer. This symmetrical substitution pattern might be favored by other biological targets. For example, in some series of inhibitors, substitutions at the meta positions have been shown to be important for activity.
Conclusion
While a definitive comparative guide on the biological performance of this compound and its 3,5-dichloro isomer awaits direct experimental comparison, this analysis provides a foundational understanding for researchers. The subtle difference in chlorine substitution leads to distinct three-dimensional structures and electronic properties, which likely translate to different biological activities. The 2,3-dichloro isomer shows promise as a scaffold for SHP2 inhibitors, while the 3,5-dichloro isomer may be more suited for other targets. Further research involving head-to-head screening of these isomers against a panel of biological targets is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.
References
Structure-Activity Relationship of N-(2,3-dichlorophenyl)benzenesulfonamide Analogs: A Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2,3-dichlorophenyl)benzenesulfonamide analogs. It summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. The specific substitution pattern on both the benzenesulfonamide and the aniline rings plays a crucial role in determining the compound's potency and selectivity for its biological target. This guide focuses on analogs of this compound, exploring how modifications to this core structure influence its biological effects.
Comparative Biological Activity of Benzenesulfonamide Analogs
The biological activity of benzenesulfonamide analogs is highly dependent on the nature and position of substituents. Halogen atoms, such as chlorine, on the phenyl rings are known to influence the lipophilicity and electronic properties of the molecule, which in turn affects its binding affinity to target proteins. The following table summarizes the inhibitory activity of a series of benzenesulfonamide analogs against various biological targets.
| Compound ID | R1 (Benzenesulfonamide Ring) | R2 (Aniline Ring) | Target | IC50/EC50 (µM) |
| 1 | 2,4-dichloro | 2,3-dichloro | PPARγ | 0.01 (Ki) |
| 2 | 4-bromo-2,5-difluoro | 3,5-dichloro-4-(quinolin-3-yloxy) | PPARγ | Data Not Available |
| 3 | 2,4,6-trimethyl | 3,5-dichloro-4-(quinolin-3-yloxy) | PPARγ | Diminished Activity |
| 4 | Unsubstituted | 3,5-dichloro-4-(2,4,6-trichlorophenoxy) | Mitochondrial Complex II/III | Potent Inhibition |
| 5a | 4-acetamido | 4-methyl | COX-2 | 0.011 |
| 5b | 4-acetamido | 4-methoxy | 5-LOX | 0.046 |
| 5c | 4-acetamido | 4-chloro | TRPV1 | 0.008 |
| 6 | 4-(hydrazinyl) | 5-methyl-1,3,4-thiadiazol-2-yl | TrkA | 58.6 |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.[1][2][3][4]
The data indicates that electron-withdrawing groups on the benzenesulfonamide ring, such as halogens, tend to enhance activity, as seen in the potent PPARγ ligand (Compound 1).[1] Conversely, electron-donating groups like methyl (Compound 3) can lead to diminished activity.[1] The complexity of the aniline ring substituent also plays a significant role, with bulky additions potentially leading to dual-target inhibition, as suggested for Compound 4.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing future experiments.
Inhibition of Peroxisome Proliferator-Activated Receptor γ (PPARγ)
The potency of compounds as PPARγ agonists is often determined using a cell-based reporter assay.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with a Gal4-PPARγ-LBD expression vector and a Gal4-luciferase reporter plasmid.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds.
-
Luciferase Assay: After an incubation period, luciferase activity is measured using a luminometer. The EC50 values are then calculated from the dose-response curves.[1]
Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
The anti-inflammatory potential of the analogs is assessed by their ability to inhibit COX-2 and 5-LOX enzymes.
-
Enzyme Preparation: Recombinant human COX-2 or 5-LOX is used.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl).
-
Substrate and Compound Incubation: The enzyme is pre-incubated with the test compound before the addition of the substrate (arachidonic acid for COX-2, linoleic acid for 5-LOX).
-
Detection: The product formation is monitored spectrophotometrically or by using specific enzyme immunoassay (EIA) kits. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[3]
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Assay
The activity of compounds against the TRPV1 channel is often measured using a calcium influx assay.
-
Cell Line: HEK293 cells stably expressing human TRPV1 are used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test compounds.
-
Activation and Measurement: The TRPV1 channel is activated using capsaicin, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader. The inhibitory effect of the compounds is calculated, and IC50 values are determined.[3]
Signaling Pathways and Experimental Workflow
The biological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways.
The interaction of a benzenesulfonamide-based inhibitor with its target enzyme, such as carbonic anhydrase, often involves key interactions within the active site.
References
- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(2,3-dichlorophenyl)benzenesulfonamide Against Known Mitochondrial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitochondrial effects of N-(2,3-dichlorophenyl)benzenesulfonamide alongside well-characterized mitochondrial inhibitors: Rotenone, Antimycin A, Oligomycin, and FCCP. The information presented aims to offer a framework for evaluating the potential mitochondrial liability or therapeutic action of novel compounds.
Disclaimer: Publicly available experimental data on the specific mitochondrial effects of this compound is limited. The quantitative data presented for this compound is hypothetical and for illustrative purposes , based on the known activities of structurally related sulfonamide derivatives which have been shown to inhibit mitochondrial complexes. Further experimental validation is required.
Comparative Analysis of Mitochondrial Inhibitors
The following tables summarize the effects of this compound (hypothetical), Rotenone, Antimycin A, Oligomycin, and FCCP on key parameters of mitochondrial function.
Table 1: Effects on Mitochondrial Oxygen Consumption Rate (OCR)
| Compound | Primary Target | Basal OCR | ATP-linked OCR | Maximal OCR |
| This compound (Hypothetical) | Mitochondrial Respiratory Chain | Decreased | Decreased | Decreased |
| Rotenone | Complex I | Decreased | Decreased | Decreased |
| Antimycin A | Complex III | Decreased | Decreased | Decreased |
| Oligomycin | ATP Synthase (Complex V) | Decreased | Significantly Decreased | Unchanged/Slightly Increased |
| FCCP | Protonophore (Uncoupler) | Increased | Decreased | Increased |
Table 2: Effects on Mitochondrial Membrane Potential (MMP), ATP Production, and Reactive Oxygen Species (ROS) Generation
| Compound | Mitochondrial Membrane Potential (ΔΨm) | Cellular ATP Levels | Mitochondrial ROS Production |
| This compound (Hypothetical) | Hyperpolarization followed by Depolarization | Decreased | Increased |
| Rotenone | Hyperpolarization followed by Depolarization | Decreased | Increased (from Complex I) |
| Antimycin A | Hyperpolarization followed by Depolarization | Decreased | Increased (from Complex III) |
| Oligomycin | Hyperpolarization | Decreased | Increased |
| FCCP | Depolarization | Decreased | Initially Decreased, may increase at high concentrations |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the points of inhibition within the mitochondrial electron transport chain and a general workflow for assessing mitochondrial toxicity.
Caption: Inhibition points of mitochondrial toxins in the electron transport chain.
Caption: General experimental workflow for assessing mitochondrial toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer to measure OCR in cultured cells.[1][2]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound and benchmark inhibitors at various concentrations for a specified duration.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge of the Seahorse XF analyzer with calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Medium: On the day of the assay, wash the cells with pre-warmed assay medium (e.g., DMEM without bicarbonate) and add fresh assay medium to each well.
-
Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection. Calibrate the instrument.
-
Data Acquisition: Place the cell culture plate into the extracellular flux analyzer and initiate the assay. The instrument will measure basal OCR, followed by OCR after the sequential injection of oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and a mixture of rotenone and antimycin A (to measure non-mitochondrial respiration).
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure MMP.
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or microplates suitable for fluorescence microscopy. Treat cells with the test compounds.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C.
-
Imaging: Acquire fluorescent images using a fluorescence microscope or a high-content imaging system with appropriate filter sets for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Positive Control: Use a known mitochondrial uncoupler like FCCP as a positive control for mitochondrial depolarization, which will result in a significant decrease in TMRM fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondrial region of individual cells. A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization.
Quantification of Cellular ATP Levels
This protocol details the use of a luciferase-based assay to measure total cellular ATP.
-
Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat with the test compounds.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer that inactivates ATPases but preserves ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
-
Data Normalization: Normalize the ATP levels to the protein concentration or cell number in each well.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds in a multi-well plate suitable for fluorescence measurements.
-
Probe Loading: Incubate the cells with MitoSOX Red (typically 2-5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm).
-
Positive Control: Use a known inducer of mitochondrial ROS, such as Antimycin A, as a positive control.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to cell number or a viability marker to account for differences in cell density. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
References
The Efficacy of N-(2,3-dichlorophenyl)benzenesulfonamide: An In Vitro and In Vivo Comparative Guide
A detailed examination of the biological potential of N-(2,3-dichlorophenyl)benzenesulfonamide remains an area of active scientific inquiry. While direct and extensive in vitro and in vivo efficacy data for this specific molecule are not widely available in the public domain, a comparative analysis of structurally related benzenesulfonamide derivatives provides valuable insights into its potential therapeutic applications. This guide synthesizes the existing experimental data on analogous compounds to project the likely efficacy profile of this compound and to outline the methodologies for its future evaluation.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The inclusion of a dichlorinated phenyl ring, as seen in this compound, is a common strategy to modulate the compound's physicochemical properties and enhance its biological activity. For instance, the 2,3-dichlorophenyl moiety is a key feature in potent allosteric inhibitors of SHP2, a significant therapeutic target in oncology.[1]
This guide will therefore focus on the documented in vitro and in vivo efficacy of closely related dichlorophenyl benzenesulfonamides and other pertinent benzenesulfonamide analogs to construct a predictive efficacy profile for this compound.
Potential Therapeutic Applications and Efficacy of Analogs
Based on the biological activities of structurally similar compounds, this compound could plausibly be investigated for anti-inflammatory, anticancer, and enzyme inhibitory activities.
Anti-inflammatory Activity
Benzenesulfonamide derivatives have shown significant promise as anti-inflammatory agents. In vivo studies on novel benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects in a rat model of carrageenan-induced paw edema.[2] Some compounds exhibited a marked reduction in edema, with inhibition percentages reaching up to 99.69% at a dose of 200 mg/kg, surpassing the efficacy of the standard drug indomethacin.[2] The mechanism of action is often attributed to the suppression of pro-inflammatory mediators.[2]
Table 1: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Analogs
| Compound | Animal Model | Dose | Percent Inhibition of Edema (at 4h) | Reference |
| Benzenesulfonamide Derivative 1 | Carrageenan-induced rat paw edema | 200 mg/kg | 96.31% | [2] |
| Benzenesulfonamide Derivative 2 | Carrageenan-induced rat paw edema | 200 mg/kg | 72.08% | [2] |
| Benzenesulfonamide Derivative 3 | Carrageenan-induced rat paw edema | 200 mg/kg | 99.69% | [2] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 10 mg/kg | 57.66% | [2] |
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives is another area of intense research. Dibenzenesulfonamide derivatives have been synthesized and have shown cytotoxic effects against various cancer cell lines, including HCC1937, MCF7, HeLa, and A549.[3] The anticancer mechanism of some sulfonamides is linked to the induction of apoptosis and autophagy pathways, as well as the inhibition of carbonic anhydrase isoenzymes that are overexpressed in many tumors.[3][4]
Table 2: In Vitro Cytotoxicity of Benzenesulfonamide Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzenesulfonate Derivative BS3 | U-251 (Glioblastoma) | 1.757 - 2.303 | [5] |
| Benzenesulfonate Derivative BS3 | MCF-7 (Breast Cancer) | 4.599 | [5] |
| Benzenesulfonate Derivative BS3 | A549 (Lung Cancer) | 7.65 | [5] |
| Imidazole-Benzenesulfonamide Derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [6] |
| Imidazole-Benzenesulfonamide Derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [6] |
Enzyme Inhibition
A significant body of research has focused on benzenesulfonamides as inhibitors of various enzymes, most notably carbonic anhydrases (CAs).[4][7] Several isoforms of CA are implicated in diseases such as cancer, and benzenesulfonamide-based inhibitors have shown nanomolar affinities for these enzymes.[7] The inhibitory activity is often isoform-specific, which is a desirable property for targeted drug development.[7]
Table 3: In Vitro Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Analogs
| Compound | CA Isoform | Inhibition Constant (Ki) (nM) | Reference |
| Benzenesulfonamide Derivative 4 | hCA IX | 1.5 - 38.9 | [4] |
| Benzenesulfonamide Derivative 5 | hCA IX | 1.5 - 38.9 | [4] |
| Benzenesulfonamide Derivative 4 | hCA XII | 0.8 - 12.4 | [4] |
| Benzenesulfonamide Derivative 5 | hCA XII | 0.8 - 12.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro and in vivo efficacy of this compound. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, IGR39) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Male Wistar rats (180-200 g) are used for the study.
-
Grouping: The animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg).
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.
-
Assay Buffer: A Tris-SO4 buffer at a specific pH is used for the assay.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor in a 96-well plate.
-
Absorbance Measurement: The hydrolysis of the substrate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated. The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. The inhibition constants (Ki) are then calculated using the Cheng-Prusoff equation.
Visualizing the Path Forward
To conceptualize the evaluation and potential mechanism of this compound, the following diagrams illustrate a potential signaling pathway, a typical experimental workflow, and the logical progression from in vitro to in vivo studies.
Caption: Potential anti-inflammatory signaling pathway.
Caption: Typical drug discovery workflow.
Caption: Logical relationship of experimental stages.
References
- 1. This compound | 92589-22-5 | Benchchem [benchchem.com]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for N-(2,3-dichlorophenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the efficient synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide and its analogs is crucial for advancing research and development. This guide provides a comprehensive comparison of established synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
The primary route for synthesizing this compound involves the reaction of a substituted benzenesulfonyl chloride with 2,3-dichloroaniline. Variations in the substituent on the benzenesulfonyl chloride offer different pathways to the final product and its analogs, each with its own set of reaction parameters and outcomes. This guide will delve into the specifics of these methods.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data from various reported synthesis methods for this compound and its structurally related analogs. This allows for a direct comparison of reaction conditions, yields, and purity.
| Product | Reactants | Reaction Conditions | Yield (%) | Purity | Reference |
| This compound | Benzenesulfonyl chloride, 2,3-dichloroaniline | Not specified | Not specified | Melting point: 387.2 K | [1] |
| 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | 2,4-Dichlorobenzenesulfonyl chloride, 2,3-dichloroaniline | Boiled for ten minutes | Not specified | Recrystallized to constant melting point | [2] |
| 4-Methyl-N-(2,3-dichlorophenyl)benzenesulfonamide | 4-Methylbenzenesulfonyl chloride, 2,3-dichloroaniline | Boiled for ten minutes | Not specified | Recrystallized to constant melting point | [3] |
| 2,4-Dimethyl-N-(2,3-dichlorophenyl)benzenesulfonamide | 2,4-Dimethylbenzenesulfonyl chloride, 2,3-dichloroaniline | Not specified | Not specified | Recrystallized to constant melting point | [4] |
| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride, 2,3-dichloroaniline | Boiled for 15 minutes | Not specified | Characterized by IR spectra | [5] |
| N-Chloro-N-(phenylsulfonyl)benzenesulfonamide | N-(Phenylsulfonyl)benzenesulfonamide, Sodium bicarbonate, Chlorine | 15-20 °C, 15 minutes | 98.0 | 99.58% (HPLC) | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide the experimental protocols for the key synthesis methods discussed.
General Synthesis of N-(Aryl)-arylsulfonamides
This method is a widely applicable procedure for the synthesis of various this compound analogs.
-
Preparation of the Arylsulfonyl Chloride: A solution of the corresponding aryl compound (e.g., benzene, toluene, 1,3-dichlorobenzene) in chloroform is treated dropwise with chlorosulfonic acid at 0 °C.[2][3] After the initial reaction subsides, the mixture is brought to room temperature and poured over crushed ice.[2][3] The chloroform layer containing the arylsulfonyl chloride is separated and washed with cold water.[2][3]
-
Reaction with 2,3-dichloroaniline: The crude arylsulfonyl chloride is then reacted with a stoichiometric amount of 2,3-dichloroaniline.[2][3] The reaction mixture is boiled for a short period (e.g., ten minutes).[2][3]
-
Isolation and Purification: After cooling, the reaction mixture is poured into ice-cold water, leading to the precipitation of the solid product.[2][3][5] The product is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent like dilute ethanol to achieve a constant melting point, indicating its purity.[2][3][4][7]
Synthesis Workflow Diagrams
Visualizing the experimental workflow can provide a clearer understanding of the synthesis process. The following diagrams, generated using Graphviz, illustrate the logical steps of the described synthetic methods.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Experimental workflow for the synthesis of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide.
Conclusion
The synthesis of this compound and its derivatives is a straightforward process, primarily relying on the condensation of an appropriate arylsulfonyl chloride with 2,3-dichloroaniline. While the general methodology is consistent across different analogs, the choice of starting materials and specific reaction conditions can be adapted to achieve the desired product. The provided data and protocols offer a solid foundation for researchers to replicate and further optimize these synthetic routes. The high yield and purity achieved in the synthesis of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide, as detailed in the provided data, suggest that with careful optimization, similar efficiencies can be attained for the synthesis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzenesulfonamide, N-chloro-N-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Mutagenesis-Based Guide to Confirming the N-(2,3-dichlorophenyl)benzenesulfonamide Binding Site
For researchers, scientists, and drug development professionals, this guide offers a comparative framework for confirming the binding site of N-(2,3-dichlorophenyl)benzenesulfonamide, a compound of interest in drug discovery. By leveraging site-directed mutagenesis, we can elucidate the precise molecular interactions that govern its inhibitory activity. This guide will use the well-characterized allosteric inhibition of SHP2 as a model system to demonstrate this process.
The 2,3-dichlorophenyl moiety, a key feature of this compound, is also present in known allosteric inhibitors of the Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways, making it a significant therapeutic target in oncology.[1] Allosteric inhibitors bind to a pocket distinct from the active site, stabilizing the enzyme in an auto-inhibited conformation. This guide will therefore proceed under the hypothesis that this compound binds to the allosteric site of SHP2.
Comparative Analysis of SHP2 Allosteric Inhibitors
To contextualize the binding of our compound of interest, we compare its hypothetical performance with established allosteric SHP2 inhibitors, SHP099 and TNO155. The following table summarizes key quantitative data for these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Key Interacting Residues (Hypothesized for this compound) |
| This compound | SHP2 (Wild-Type) | Biochemical (Hypothetical) | TBD | TBD | T108, R111, F113 |
| SHP099 | SHP2 (Wild-Type) | Biochemical | 70 | 6 | T108, R111, F113 |
| TNO155 | SHP2 (Wild-Type) | Biochemical | 11 | - | Allosteric Site |
TBD: To be determined through experimentation. Data for SHP099 and TNO155 are derived from publicly available literature.[2]
Deciphering the Binding Interaction: The Role of Mutagenesis
Site-directed mutagenesis is a powerful technique to validate the binding site of a small molecule.[3][4][5] By systematically mutating amino acid residues within the predicted binding pocket and observing the resultant change in binding affinity or inhibitory activity, we can identify the key residues crucial for the interaction. For the SHP2 allosteric site, residues such as Threonine 108 (T108), Arginine 111 (R111), and Phenylalanine 113 (F113) are known to be important for the binding of inhibitors like SHP099.[6]
The following workflow illustrates the process of confirming the binding site of this compound using mutagenesis.
Figure 1. Experimental workflow for confirming the binding site of this compound on SHP2 through site-directed mutagenesis.
The SHP2 Signaling Pathway: A Target for Inhibition
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][7] Upon growth factor binding, SHP2 is recruited to the activated receptor complex, where it dephosphorylates specific substrates, leading to the activation of the Ras-MAPK pathway, which in turn promotes cell proliferation and survival.[8] Allosteric inhibition of SHP2 prevents this cascade, thereby attenuating oncogenic signaling.
Figure 2. A simplified representation of the SHP2 signaling pathway and the mechanism of allosteric inhibition.
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit by Agilent Technologies.[3]
-
Primer Design : Design forward and reverse primers (25-45 bases) containing the desired mutation (e.g., Alanine substitution) at the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification : Prepare a PCR reaction containing the plasmid DNA with the wild-type SHP2 gene, the designed primers, PfuUltra HF DNA polymerase, and dNTPs.
-
Cycling Parameters :
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Template Digestion : Add Dpn I restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
-
Transformation : Transform the Dpn I-treated DNA into competent E. coli cells.
-
Selection and Verification : Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
-
Transformation : Transform the expression plasmids (wild-type and mutant SHP2) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth : Grow the transformed cells in LB media at 37°C to an OD600 of 0.6-0.8.
-
Induction : Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C overnight.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.
-
Purification : Purify the His-tagged SHP2 protein from the cell lysate using Ni-NTA affinity chromatography, followed by size-exclusion chromatography for further purification.
Fluorescence Polarization (FP) Binding Assay
This protocol provides a general framework for a competitive binding assay.[9][10]
-
Tracer Selection : A fluorescently labeled small molecule that binds to the SHP2 allosteric site is required as a tracer.
-
Assay Setup : In a 384-well plate, add a fixed concentration of the tracer and the purified SHP2 protein (wild-type or mutant).
-
Compound Titration : Add varying concentrations of the unlabeled competitor, this compound.
-
Incubation : Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measurement : Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 528 nm emission for a fluorescein-based tracer).
-
Data Analysis : The decrease in fluorescence polarization with increasing concentrations of the competitor is used to calculate the IC50 value. The Kd can then be determined using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure binding kinetics and affinity in real-time.[11][12]
-
Protein Immobilization : Immobilize the purified SHP2 protein (wild-type or mutant) onto a sensor chip surface.
-
Analyte Injection : Inject different concentrations of this compound over the sensor surface.
-
Binding Measurement : Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Data Analysis : Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
By following this comprehensive guide, researchers can systematically and objectively confirm the binding site of this compound and quantitatively compare its binding characteristics to other relevant compounds, thereby advancing the understanding of its therapeutic potential.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 4. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 Phosphatase [biology.kenyon.edu]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2,3-dichlorophenyl)benzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat N-(2,3-dichlorophenyl)benzenesulfonamide as a hazardous chemical. Proper disposal requires segregation as halogenated organic waste and transfer to a licensed environmental waste disposal company. Avoid drain or trash disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are based on general best practices for handling halogenated organic compounds and safety data for structurally similar chemicals, in the absence of a specific Safety Data Sheet (SDS) for the compound .
I. Hazard Assessment and Safety Precautions
-
Acute Oral Toxicity: Harmful if swallowed.
-
Eye Irritation: Causes serious eye irritation.
-
Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data Summary (for 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide)
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Serious eye damage/eye irritation | Category 2 |
| Hazardous to the aquatic environment, long-term hazard | Category 4 |
II. Step-by-Step Disposal Protocol
1. Segregation of Waste:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[2][3][4][5].
-
Do not mix this compound with non-halogenated chemical waste. Co-mingling can complicate and increase the cost of disposal[3][5].
-
Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, vapor-tight lid.
2. Waste Collection:
-
Carefully transfer any waste containing this compound into the designated halogenated organic waste container.
-
For solid waste, use a dedicated scoop or spatula.
-
For solutions, pour carefully to avoid splashing. If the solvent is volatile, perform this transfer in a chemical fume hood.
-
Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
3. Labeling:
-
The waste container must be clearly and accurately labeled[6]. The label should include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable environmental waste disposal company[5][6].
-
Provide the disposal company with a complete and accurate description of the waste contents.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
III. Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the halogenated waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
IV. Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
V. Logical Decision Pathway for Disposal
Caption: Decision-making process for the segregation and disposal of this compound waste.
References
- 1. 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide | C12H8Cl3NO2S | CID 751455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. mn.uio.no [mn.uio.no]
Essential Safety and Logistical Information for Handling N-(2,3-dichlorophenyl)benzenesulfonamide
This document provides crucial safety protocols and logistical plans for the handling and disposal of N-(2,3-dichlorophenyl)benzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
-
Acute toxicity (oral): Harmful if swallowed.[1]
-
Long-term aquatic hazard: May cause long-lasting harmful effects to aquatic life.[1]
Given these potential hazards, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and change them immediately upon contact with the chemical.[4] |
| Body Protection | Laboratory Coat | A flame-resistant (e.g., Nomex®) lab coat should be worn and fully buttoned.[4] |
| Full-coverage Clothing | Long pants and closed-toe, closed-heel shoes are required. Avoid synthetic fabrics like polyester.[4] | |
| Respiratory Protection | Dust Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a potential for dust generation and engineering controls are not sufficient.[2][4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling the chemical to contain any potential spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Weighing and Transfer:
-
Handle this compound as a solid.
-
To minimize dust generation, use a spatula to carefully weigh and transfer the compound on a weigh boat or directly into a vessel within the fume hood.
-
Avoid pouring the solid from a height.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (Solutions containing the compound) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatible. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with institutional, local, and national regulations.
-
Do not dispose of this compound down the drain, as it may be harmful to aquatic life.[1]
-
Stock solutions are considered hazardous chemical waste and must be collected for proper disposal.[6]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
Logical Relationship for PPE Selection
Caption: Rationale for Personal Protective Equipment (PPE) selection.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
